molecular formula C9H6NNaO3S B1592672 Sodium Quinoline-8-sulfonate CAS No. 70086-60-1

Sodium Quinoline-8-sulfonate

Cat. No.: B1592672
CAS No.: 70086-60-1
M. Wt: 231.21 g/mol
InChI Key: MVSFBDVHKAFARZ-UHFFFAOYSA-M
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Description

Sodium Quinoline-8-sulfonate (CAS 70086-60-1) is a high-purity chemical intermediate with significant relevance in medicinal chemistry and anticancer research. This compound serves as a critical precursor for the synthesis of 8-quinolinesulfonamide derivatives, which are investigated as potent modulators of the glycolytic enzyme Pyruvate Kinase M2 (PKM2) . PKM2 is a recognized therapeutic target because it is expressed in many human tumors and is critical for regulating cancer cell metabolism, a phenomenon known as the Warburg effect . Modulating PKM2 can impact cancer cell proliferation, resistance to apoptosis, and angiogenesis. Researchers utilize this compound to develop novel compounds that can bind to PKM2, potentially shifting it between highly active and less active states to disrupt tumor growth . These 8-quinolinesulfonamide derivatives represent a promising class of candidates for anti-cancer agents with selectivity for tumor cells, as supported by preclinical studies . The quinoline core structure is known for a wide spectrum of biological activities, and its derivatives are explored for applications beyond oncology, including antimicrobial, antifungal, and antioxidant properties . With the molecular formula C9H6NNaO3S and a molecular weight of 231.20, this compound is offered for research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;quinoline-8-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S.Na/c11-14(12,13)8-5-1-3-7-4-2-6-10-9(7)8;/h1-6H,(H,11,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSFBDVHKAFARZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)[O-])N=CC=C2.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635443
Record name Sodium quinoline-8-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70086-60-1
Record name Sodium quinoline-8-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction and Strategic Importance

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Sodium Quinoline-8-sulfonate

This guide provides a comprehensive technical overview of this compound, a significant chemical compound with diverse applications. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core properties, synthesis, mechanisms of action, and practical applications, grounding all claims in authoritative scientific literature.

This compound, the sodium salt of quinoline-8-sulfonic acid, is a heterocyclic organic compound. While it may appear as a simple salt, its strategic importance lies in two primary domains: its role as a crucial precursor in the synthesis of high-value chemicals and its intrinsic properties as a metal-chelating agent. Its molecular structure, featuring a quinoline bicyclic system and a sulfonate group, dictates its chemical reactivity and utility. The sulfonate group imparts significant water solubility, a feature that distinguishes it from its parent compound, quinoline, and facilitates its use in aqueous systems.

The primary industrial application of this compound is as a key intermediate in the production of 8-hydroxyquinoline.[1][2] 8-Hydroxyquinoline and its derivatives are powerful chelating agents and exhibit a broad spectrum of biological activities, making them vital in pharmaceuticals, as fungicides, and in analytical chemistry.[2][3] Therefore, understanding the synthesis and properties of this compound is fundamental to controlling the quality and yield of these commercially important downstream products.

Physicochemical Properties

The physical and chemical characteristics of this compound determine its handling, reactivity, and applications. The presence of the sodium sulfonate group makes it a water-soluble solid, simplifying its use in various reaction and analytical protocols.

PropertyValueSource
IUPAC Name This compoundPubChem[4]
Molecular Formula C₉H₆NNaO₃SPubChem[4]
Molecular Weight 231.21 g/mol PubChem[4]
Canonical SMILES C1=CC2=C(C(=C1)S(=O)(=O)[O-])N=CC=C2.[Na+]PubChem[4]
CAS Number 70086-60-1PubChem[4]
Physical Description Typically a pale yellow or off-white solid.Inferred
Solubility High solubility in water due to the ionic sulfonate group.General Knowledge

Note: Experimental property data for this specific salt is sparse in public literature; some properties are inferred from its parent acid and general chemical principles.

Synthesis and Industrial Manufacturing

The industrial production of this compound is a two-step process that begins with the sulfonation of quinoline. The subsequent neutralization yields the target sodium salt. The causality behind the chosen reaction conditions is critical for maximizing the yield of the desired 8-sulfonate isomer over other potential isomers.

Step 1: Sulfonation of Quinoline

The foundational step is the electrophilic substitution of a sulfonic acid group onto the quinoline ring. This is typically achieved by reacting quinoline with fuming sulfuric acid (oleum).[3] The reaction temperature is a critical parameter; it influences the regioselectivity of the sulfonation. Lower temperatures tend to favor sulfonation at the 5- and 8-positions.

G

Caption: Industrial synthesis workflow for this compound.

Experimental Protocol: Synthesis of Quinoline-8-sulfonic Acid [3]

  • Preparation: In a three-necked flask equipped with a stirrer and thermometer, place 250g of 65% fuming sulfuric acid.

  • Reactant Addition: Slowly add 100g of quinoline to the oleum under constant stirring. The rate of addition must be controlled to maintain the temperature below 60°C. This exothermic reaction requires careful thermal management to prevent side reactions. The addition should take approximately 3 hours.

  • Reaction: After the addition is complete, continue stirring for 30 minutes. Then, slowly raise the temperature to 120°C and maintain it for 3 hours to ensure complete sulfonation.

  • Isolation: Cool the reaction mixture to room temperature. In a separate vessel, prepare 400g of an ice-water mixture. Slowly and carefully add the sulfonated liquid to the ice water with vigorous stirring. This quenching step hydrolyzes excess oleum and precipitates the less soluble sulfonic acid.

  • Purification: Cool the resulting slurry to approximately 5°C to maximize precipitation. Filter the solid product, wash it with cold water to remove residual sulfuric acid, and dry to obtain solid quinoline-8-sulfonic acid.

Step 2: Neutralization

The isolated quinoline-8-sulfonic acid is then converted to its sodium salt.

  • Dissolution: Suspend the purified quinoline-8-sulfonic acid in water.

  • Titration: Slowly add a stoichiometric amount of a sodium base, typically sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), until a neutral pH is achieved.

  • Isolation: The resulting this compound can be used directly as an aqueous solution or isolated as a solid by evaporating the water.

Core Functionality and Applications

The utility of this compound stems from its chemical structure, enabling its use as both a synthetic building block and a functional molecule in its own right.

Key Intermediate for 8-Hydroxyquinoline Synthesis

The most significant industrial use of this compound is as a direct precursor to 8-hydroxyquinoline via alkali fusion.[1][2] In this high-temperature reaction, the sulfonate group is displaced by a hydroxyl group.

Reaction: Quinoline-8-sulfonic acid (or its sodium salt) is mixed with sodium hydroxide and heated to high temperatures (e.g., 250-290°C).[1] This process, while effective, requires precise control of temperature and reactant ratios to achieve high yields (often reported around 91%) and avoid decomposition.[1]

Metal Chelation and Analytical Chemistry

Like other quinoline derivatives, this compound acts as a chelating agent for various metal ions. The nitrogen atom of the quinoline ring and the oxygen atom of the sulfonate group can coordinate with a metal ion, forming a stable chelate complex. This property is the basis for its application in analytical chemistry.

A closely related compound, 8-hydroxyquinoline-5-sulfonic acid (HQS), is extensively studied for its ability to form highly fluorescent complexes with metal ions like Cadmium (Cd), Zinc (Zn), and Magnesium (Mg).[5] Upon chelation, the fluorescence of the ligand is often significantly enhanced, a phenomenon known as chelation-enhanced fluorescence (CHEF).[6] This allows for the highly sensitive detection of these metal ions. While the 8-sulfonate isomer is less studied, it is expected to exhibit similar, albeit distinct, complexation and fluorescent behavior.

G caption Fig 2. Chelation of a metal ion (Mn+) by Quinoline-8-sulfonate.

Caption: Generalized metal chelation by the Quinoline-8-sulfonate ligand.

Exemplary Application: Fluorescence-based Metal Ion Detection

This protocol is based on principles established for the related 5-sulfonate isomer.[5]

  • Reagent Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in deionized water. Prepare a series of buffer solutions to investigate the optimal pH for complex formation (typically pH 5-8).

  • Sample Preparation: Prepare standard solutions of the target metal ion (e.g., Zn²⁺) at various concentrations.

  • Complexation: In a cuvette, mix the metal ion solution, the this compound solution, and the appropriate buffer. Allow the mixture to equilibrate.

  • Fluorometric Measurement: Use a spectrofluorometer to measure the fluorescence intensity. Determine the optimal excitation wavelength (e.g., around 360-390 nm) and measure the emission spectrum (e.g., around 470-500 nm).

  • Quantification: A calibration curve is generated by plotting fluorescence intensity against metal ion concentration. The concentration of an unknown sample can then be determined from this curve. The high sensitivity can allow for sub-picomole detection limits.[5]

Potential in Drug Development

Derivatives of quinoline are prevalent in pharmaceuticals and bioactive scaffolds.[7] The broader class of 8-hydroxyquinolines, for which this compound is a precursor, exhibits significant biological activities, including antibacterial, antifungal, and antitumor properties.[8] This activity is often linked to their ability to chelate essential metal ions, disrupting metalloenzyme function in pathogens or cancer cells.[8] While this compound itself is not a primary therapeutic, its role as a key building block makes it integral to the discovery and development of new drugs based on the quinoline scaffold.

Safety and Handling

  • General Handling: Use in a well-ventilated area or under a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

  • Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.[10] Avoid formation and inhalation of dust.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[9]

    • Skin: Wash off with soap and plenty of water.[9]

    • Inhalation: Move person into fresh air.[9]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

Conclusion

This compound is a compound of significant industrial and scientific merit. Its primary value lies in its established role as the principal intermediate for producing 8-hydroxyquinoline, a cornerstone molecule in multiple fields. Beyond its synthetic utility, its inherent properties as a water-soluble metal chelator offer applications in analytical chemistry for sensitive ion detection. As research into quinoline-based pharmaceuticals continues to expand, the importance of reliable and efficient synthesis routes for precursors like this compound will only grow, solidifying its place as a fundamental chemical for innovation.

References

  • Grier, N. (1949). Method of making 8-hydroxy quinoline. U.S. Patent No. 2,489,530. Washington, DC: U.S.
  • Brochta, J. O. (1961). Quinoline sulfonation process. U.S. Patent No. 2,999,094. Washington, DC: U.S.
  • Petkova, V., et al. (2021). 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly(Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities. Materials (Basel). [Link]

  • CN103524338A. (2014). Preparation method of 8-hydroxyquinoline. Eureka | Patsnap. [Link]

  • Weber, S. G., & Love, L. J. C. (1985). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry. [Link]

  • Majumdar, S., et al. (2025). The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides. The Journal of Organic Chemistry. [Link]

  • Costa, S. P. G., et al. (2021). Complexes of In(iii) with 8-hydroxyquinoline-5-sulfonate in solution: structural studies and the effect of cationic surfactants on the photophysical behaviour. Dalton Transactions. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 23669146, this compound. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6792, 8-Hydroxyquinoline-5-sulfonic acid. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 1551292, Quinoline-8-sulfonate. [Link]

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An In-depth Technical Guide to Sodium Quinoline-8-sulfonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Sodium Quinoline-8-sulfonate, a key chemical intermediate. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's fundamental properties, synthesis protocols, and significant applications, with a strong emphasis on scientific integrity and practical, field-proven insights.

Introduction and Core Significance

This compound, identified by the CAS number 70086-60-1 , is the sodium salt of quinoline-8-sulfonic acid[1][2]. While not always the end product, it serves as a critical intermediate in the synthesis of various high-value organic compounds. Its primary importance lies in its role as a direct precursor to 8-hydroxyquinoline, a versatile chelating agent with extensive applications in pharmaceuticals, analytical chemistry, and as a fungicide[3][4]. The synthesis and manipulation of this compound are therefore of considerable interest to chemists aiming to produce these derivatives efficiently and in high purity. Understanding the properties and reaction dynamics of this salt is paramount to optimizing the yield and quality of 8-hydroxyquinoline and its subsequent derivatives, which have shown promise in areas such as cancer therapy and neuroprotective agent development[5][6].

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 70086-60-1PubChem[1]
Molecular Formula C₉H₆NNaO₃SPubChem[1]
Molecular Weight 231.21 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Canonical SMILES C1=CC2=C(C(=C1)S(=O)(=O)[O-])N=CC=C2.[Na+]PubChem[1]
Appearance Typically a powder or crystalline solidInferred from related compounds
Solubility Soluble in waterInferred from salt nature
Melting Point >300°C (for the parent acid)Thermo Scientific Chemicals[7]

Spectroscopic data is crucial for the identification and quality control of this compound. While a dedicated spectrum for the sodium salt is not always published, data for the parent acid, quinoline-8-sulfonic acid, provides a reliable reference.

Synthesis and Experimental Protocols

The synthesis of this compound is intrinsically linked to the sulfonation of quinoline to produce quinoline-8-sulfonic acid. The subsequent neutralization with a sodium base yields the target salt. The causality behind the experimental choices, such as temperature control and the choice of sulfonating agent, is critical for achieving high regioselectivity and yield.

Synthesis of the Precursor: Quinoline-8-sulfonic acid

The direct sulfonation of quinoline is the most common route to quinoline-8-sulfonic acid. The reaction conditions are tailored to favor the formation of the 8-sulfonated isomer over other potential isomers.

Experimental Protocol: Sulfonation of Quinoline [4][8]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add 250g of 65% fuming sulfuric acid[4].

  • Addition of Quinoline: While vigorously stirring, slowly add 100g of quinoline to the fuming sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature below 60°C[4]. This exothermic reaction requires careful temperature management to prevent the formation of unwanted byproducts.

  • Reaction Progression: Once the addition is complete (typically over 3 hours), continue stirring for an additional 30 minutes. Subsequently, slowly raise the temperature to 120°C and maintain it for 3 hours to ensure the completion of the sulfonation[4].

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, slowly pour it into 400g of ice water with continuous stirring. This quenching step precipitates the quinoline-8-sulfonic acid.

  • Purification: Cool the suspension to approximately 5°C, and collect the solid product by filtration. Wash the filter cake with cold water and dry to obtain quinoline-8-sulfonic acid[4].

Formation of this compound

The formation of the sodium salt is a straightforward acid-base neutralization. In many industrial processes, this salt is formed in situ during the subsequent conversion to 8-hydroxyquinoline[9].

Experimental Protocol: Preparation of this compound

  • Dissolution: Suspend a known molar quantity of the synthesized quinoline-8-sulfonic acid in a minimal amount of water.

  • Neutralization: Slowly add a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium carbonate solution, while stirring. Monitor the pH to ensure complete neutralization (pH ~7).

  • Isolation: The this compound can be isolated by evaporation of the water or used directly in solution for the next reaction step.

G Quinoline Quinoline Sulfonation Sulfonation (120°C) Quinoline->Sulfonation Fuming_Sulfuric_Acid Fuming Sulfuric Acid (65%) Fuming_Sulfuric_Acid->Sulfonation Quinoline_8_sulfonic_acid Quinoline-8-sulfonic acid Sulfonation->Quinoline_8_sulfonic_acid Neutralization Neutralization Quinoline_8_sulfonic_acid->Neutralization Sodium_Hydroxide Sodium Hydroxide (NaOH) Sodium_Hydroxide->Neutralization Sodium_Quinoline_8_sulfonate This compound Neutralization->Sodium_Quinoline_8_sulfonate

Caption: Synthesis workflow for this compound.

Key Applications in Chemical Synthesis

The primary utility of this compound is as a stable, water-soluble intermediate for the production of 8-hydroxyquinoline. This conversion is typically achieved through an alkali fusion reaction.

Conversion to 8-Hydroxyquinoline

The reaction of this compound with a strong base, such as sodium hydroxide, at elevated temperatures leads to the formation of 8-hydroxyquinoline[3][9]. This process involves the displacement of the sulfonate group by a hydroxyl group.

Experimental Protocol: Alkali Fusion to 8-Hydroxyquinoline [9]

  • Reaction Mixture: In a suitable reaction vessel, combine this compound (or quinoline-8-sulfonic acid) with a significant excess of sodium hydroxide. A small amount of water is often added to create a semi-solid phase[9].

  • Heating: The mixture is heated to a high temperature, typically in the range of 250-320°C, while being agitated[3][9].

  • Reaction Completion: The reaction is monitored until the conversion to the sodium salt of 8-hydroxyquinoline is complete.

  • Work-up: The reaction mass is cooled and dissolved in water. Neutralization with an acid precipitates the 8-hydroxyquinoline, which can then be purified by methods such as steam distillation or recrystallization[8].

G cluster_synthesis Synthesis Pathway cluster_applications Applications of 8-Hydroxyquinoline Sodium_Quinoline_8_sulfonate This compound Alkali_Fusion Alkali Fusion (NaOH, 250-320°C) Sodium_Quinoline_8_sulfonate->Alkali_Fusion Hydroxyquinoline_8 8-Hydroxyquinoline Alkali_Fusion->Hydroxyquinoline_8 Pharmaceuticals Pharmaceuticals (Anticancer, Antifungal) Hydroxyquinoline_8->Pharmaceuticals Derivative Synthesis Analytical_Chemistry Analytical Chemistry (Metal Chelator) Hydroxyquinoline_8->Analytical_Chemistry Chelation Fungicides Fungicides Hydroxyquinoline_8->Fungicides Formulation

Caption: Role of this compound as an intermediate.

Safety, Handling, and Regulatory Information

While a specific safety data sheet (SDS) for this compound is not always readily available, the safety precautions for the closely related quinoline-8-sulfonic acid and its derivative, 8-hydroxyquinoline, provide a strong basis for safe handling.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood[10].

  • Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling[10].

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

  • Hazards: The parent acid, quinoline-8-sulfonic acid, is classified as causing severe skin burns and eye damage[7]. The product, 8-hydroxyquinoline, is toxic if swallowed, may cause an allergic skin reaction, causes serious eye damage, and may damage an unborn child[11]. It is also very toxic to aquatic life with long-lasting effects[11]. Similar precautions should be taken with this compound.

  • Spills: In case of a spill, dampen the solid material with water and transfer it to a suitable container for disposal. Avoid generating dust[12].

Conclusion

This compound is a pivotal, albeit often transient, compound in organic synthesis. Its primary value is realized in its efficient conversion to 8-hydroxyquinoline, a compound of significant commercial and research interest. A disciplined approach to the synthesis of its precursor, quinoline-8-sulfonic acid, focusing on temperature control and reagent stoichiometry, is essential for high yields. The subsequent formation and reaction of the sodium salt provide a versatile route to a wide array of functionalized quinoline derivatives. The protocols and data presented in this guide offer a solid foundation for researchers and developers working with this important chemical intermediate.

References

  • Quinoline sulfonation process.
  • Preparation method of 8-hydroxyquinoline. Eureka | Patsnap. [Link]

  • 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly(Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities. MDPI. [Link]

  • This compound | C9H6NNaO3S | CID 23669146. PubChem. [Link]

  • Method of making 8-hydroxy quinoline.
  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PMC. [Link]

  • On the Synthesis of 8-Hydroxyquinoline. Bulletin of the Chemical Society of Japan. [Link]

  • Quinoline-8-sulfonate | C9H6NO3S-. PubChem. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

  • 8-Hydroxyquinoline - SAFETY DATA SHEET. PENTA. [Link]

  • Method of 8-hydroxyquinoline determination.
  • Safety Data Sheet: 8-Hydroxyquinoline. Carl ROTH. [Link]

  • HPLC Method for Analysis of 8-hydroxyquinoline. SIELC Technologies. [Link]

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The Discovery and Enduring Legacy of 8-Hydroxyquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

8-Hydroxyquinoline (8-HQ), a heterocyclic aromatic organic compound, has carved a significant niche in the annals of scientific discovery and application. First identified in the late 19th century, its unique structural attributes, particularly its capacity for metal chelation, have propelled it from a laboratory curiosity to a cornerstone molecule in analytical chemistry, medicine, and materials science. This in-depth technical guide provides a comprehensive exploration of the discovery, synthesis, and multifaceted history of 8-hydroxyquinoline. It is intended for researchers, scientists, and drug development professionals, offering not only a historical narrative but also practical, field-proven insights into its synthesis and a detailed examination of its mechanisms of action. The guide is structured to provide a deep, causal understanding of experimental choices and methodologies, ensuring scientific integrity and trustworthiness.

The Genesis of a Versatile Molecule: Discovery and Early Synthesis

The journey of 8-hydroxyquinoline began in 1880, a period of burgeoning exploration in organic chemistry. Hugo Weidel and his student Albert Cobenzl are credited with its first isolation. Their work, however, was soon complemented and clarified by the pioneering efforts of Zdenko Hans Skraup, a Czech chemist who, in the same year, developed a general method for quinoline synthesis that bears his name.

The Skraup Synthesis: A Foundational Method

The Skraup synthesis is a robust and historically significant method for the preparation of quinolines from an aromatic amine, glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.[1] The reaction proceeds through a series of well-defined steps, the understanding of which is crucial for optimizing reaction conditions and yields.

Causality Behind Experimental Choices: The use of concentrated sulfuric acid serves a dual purpose: it acts as a dehydrating agent to convert glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein, and as a catalyst for the subsequent cyclization steps.[1][2] Nitrobenzene is employed as an oxidizing agent to aromatize the dihydroquinoline intermediate to the final quinoline product.[1] The reaction is often vigorous, and the inclusion of a moderator like ferrous sulfate is a common practice to ensure a controlled reaction rate.

Experimental Protocol: Skraup Synthesis of 8-Hydroxyquinoline

Materials:

  • o-Aminophenol

  • Glycerol

  • o-Nitrophenol (as oxidizing agent)

  • Concentrated Sulfuric Acid

  • Ice water

  • Concentrated Sodium Hydroxide solution

Procedure:

  • In a fume hood, cautiously add concentrated sulfuric acid to a mixture of o-aminophenol and glycerol in a round-bottom flask equipped with a reflux condenser.

  • Slowly add o-nitrophenol to the mixture. The o-nitrophenol serves as the oxidizing agent and is reduced to o-aminophenol, which can then participate in the reaction, thereby increasing the overall yield.[2]

  • Heat the mixture gently. The reaction is exothermic and will likely become self-sustaining. Maintain control by intermittent cooling if necessary.

  • After the initial vigorous reaction subsides, continue heating the mixture to ensure the completion of the reaction.

  • Allow the mixture to cool to room temperature and then carefully pour it into a beaker containing ice water.[2]

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until a pH of approximately 7.5-8 is reached. This should be performed with external cooling to manage the heat of neutralization.[2]

  • The 8-hydroxyquinoline will precipitate as a solid.

  • The crude product can be purified by steam distillation or recrystallization from a suitable solvent like ethanol or acetone.[2]

Diagram of the Skraup Synthesis Workflow:

Skraup_Synthesis Reactants o-Aminophenol + Glycerol + o-Nitrophenol + H₂SO₄ Reaction_Vessel Heating and Reflux Reactants->Reaction_Vessel 1. Mix and Heat Quenching Pour into Ice Water Reaction_Vessel->Quenching 2. Cool and Quench Neutralization Neutralize with NaOH (pH 7.5-8) Quenching->Neutralization 3. Neutralize Precipitation Precipitation of 8-HQ Neutralization->Precipitation 4. Precipitate Purification Steam Distillation or Recrystallization Precipitation->Purification 5. Isolate and Purify Final_Product Pure 8-Hydroxyquinoline Purification->Final_Product 6. Obtain Pure Product

Caption: Workflow for the Skraup synthesis of 8-hydroxyquinoline.

The Friedländer Synthesis: An Alternative Route

In 1882, Paul Friedländer introduced an alternative method for quinoline synthesis.[3] The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either an acid or a base.[3][4] This method offers a more convergent approach to substituted quinolines.

Causality Behind Experimental Choices: The choice of catalyst (acid or base) depends on the specific substrates. The reaction proceeds via an initial aldol-type condensation followed by an intramolecular cyclization and dehydration to form the quinoline ring.[3] The presence of an activated α-methylene group in one of the reactants is a critical requirement for the reaction to proceed.[4]

Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline

Materials:

  • 2-Aminobenzophenone

  • Ethyl acetoacetate

  • Zirconium(IV) chloride (ZrCl₄) as a Lewis acid catalyst

  • Ethanol/Water solvent mixture

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 2-aminobenzophenone and ethyl acetoacetate in a 1:1 mixture of ethanol and water, add the Lewis acid catalyst, ZrCl₄.[5]

  • Stir the reaction mixture at an elevated temperature (e.g., 60 °C) and monitor its progress using thin-layer chromatography (TLC).[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform a standard aqueous work-up by extracting the product into an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Physicochemical Characterization of 8-Hydroxyquinoline

The unambiguous identification and characterization of 8-hydroxyquinoline are paramount for its use in research and development. A combination of spectroscopic techniques provides a comprehensive fingerprint of the molecule.

Spectroscopic TechniqueKey Features of 8-Hydroxyquinoline
¹H NMR Aromatic protons typically appear in the range of 7.0-8.5 ppm. The proton on the hydroxyl group is often broad and its chemical shift is dependent on the solvent and concentration.[6][7]
¹³C NMR Aromatic carbons resonate in the region of 110-155 ppm. The carbon bearing the hydroxyl group (C8) and the carbon adjacent to the nitrogen (C2) show distinct chemical shifts.[6]
FTIR A broad O-H stretching band is observed around 3400 cm⁻¹. C-H stretching vibrations of the aromatic ring are seen around 3050 cm⁻¹. C=C and C=N stretching vibrations appear in the 1600-1400 cm⁻¹ region. C-O stretching is typically observed around 1280 cm⁻¹.[8][9]
UV-Vis In solution, 8-hydroxyquinoline exhibits characteristic absorption bands in the ultraviolet region, which are sensitive to the solvent polarity and pH.[8][9]

The Cornerstone of Functionality: Metal Chelation and its Consequences

The defining characteristic of 8-hydroxyquinoline is its ability to act as a potent bidentate chelating agent for a wide array of metal ions.[8][10] The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group form a stable five-membered ring with the metal ion. This chelation is the foundation for its diverse applications.

Diagram of 8-Hydroxyquinoline Metal Chelation:

Chelation cluster_0 8-Hydroxyquinoline cluster_1 Metal Ion (Mⁿ⁺) cluster_2 Chelate Complex HQ Chelate HQ->Chelate Chelation Metal Mⁿ⁺ Metal->Chelate

Caption: 8-Hydroxyquinoline chelating a metal ion.

Analytical Chemistry: A Precipitating and Fluorescent Reagent

Historically, 8-hydroxyquinoline gained prominence as a gravimetric analysis reagent due to its ability to form insoluble complexes with numerous metal ions. Furthermore, the chelation process often results in a significant enhancement of fluorescence, making it a valuable tool for the sensitive detection of metal ions in various matrices.

Antimicrobial Activity: A Trojan Horse for Metal Dyshomeostasis

The antimicrobial properties of 8-hydroxyquinoline are intrinsically linked to its chelating ability.[8][11] It is believed to act as a "Trojan horse," facilitating the transport of metal ions across microbial cell membranes.

Mechanism of Antimicrobial Action:

  • Chelation and Transport: 8-hydroxyquinoline chelates extracellular metal ions, such as copper, forming a lipophilic complex.

  • Membrane Permeation: This complex can readily permeate the microbial cell membrane.

  • Intracellular Metal Release: Once inside the cell, the complex can dissociate, leading to an increase in the intracellular concentration of the metal ion.

  • Generation of Reactive Oxygen Species (ROS): The excess metal ions, particularly redox-active metals like copper, can catalyze the formation of highly toxic reactive oxygen species (ROS) through Fenton-like reactions.[12]

  • Cellular Damage and Death: The resulting oxidative stress leads to damage of essential biomolecules, including DNA, proteins, and lipids, ultimately causing cell death.[12]

Diagram of the ROS-Mediated Antimicrobial Mechanism:

Antimicrobial_Mechanism HQ_Cu 8-HQ-Copper Complex Cell_Membrane Microbial Cell Membrane HQ_Cu->Cell_Membrane Permeation Intracellular_Cu Increased Intracellular Cu²⁺ Cell_Membrane->Intracellular_Cu ROS Reactive Oxygen Species (ROS) Generation Intracellular_Cu->ROS Fenton-like Reactions Cellular_Damage Damage to DNA, Proteins, Lipids ROS->Cellular_Damage Cell_Death Microbial Cell Death Cellular_Damage->Cell_Death

Caption: ROS-mediated antimicrobial action of 8-hydroxyquinoline.

Therapeutic Potential and Drug Development

The biological activities of 8-hydroxyquinoline and its derivatives have spurred extensive research into their therapeutic potential, particularly in the fields of oncology and neurodegenerative diseases.[10]

Anticancer Activity: Induction of Apoptosis

Several 8-hydroxyquinoline derivatives have demonstrated potent anticancer activity. One of the key mechanisms underlying this activity is the induction of apoptosis, or programmed cell death.

Signaling Pathways in Apoptosis: Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the apoptotic program.[13]

Recent studies have shown that certain 8-hydroxyquinoline derivatives can induce apoptosis in cancer cells by activating the extracellular signal-regulated kinase (ERK) pathway.[14] The sustained activation of the ERK pathway can lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, tipping the cellular balance towards cell death.

Diagram of Apoptosis Induction by an 8-Hydroxyquinoline Derivative:

Apoptosis_Pathway HQ_Derivative 8-HQ Derivative Proteasome Proteasome Inhibition HQ_Derivative->Proteasome ERK_Activation ERK Pathway Activation HQ_Derivative->ERK_Activation ER_Stress Endoplasmic Reticulum Stress Proteasome->ER_Stress Intrinsic_Pathway Intrinsic Apoptotic Pathway (Mitochondria-mediated) ERK_Activation->Intrinsic_Pathway Extrinsic_Pathway Extrinsic Apoptotic Pathway (Death Receptor-mediated) ERK_Activation->Extrinsic_Pathway ER_Stress->Intrinsic_Pathway Caspase_Activation Caspase Cascade Activation Intrinsic_Pathway->Caspase_Activation Extrinsic_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Apoptosis induction by an 8-hydroxyquinoline derivative.

Inhibition of Topoisomerases

Topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription.[15][16] Their inhibition leads to DNA damage and cell death, making them attractive targets for anticancer drugs.[17] Some 8-hydroxyquinoline derivatives have been shown to inhibit topoisomerase activity, contributing to their cytotoxic effects.[18] The mechanism involves the stabilization of the topoisomerase-DNA cleavage complex, which prevents the re-ligation of the DNA strands and leads to the accumulation of DNA breaks.[17]

Neuroprotection and Modulation of Reactive Oxygen Species

The role of 8-hydroxyquinoline in the central nervous system is complex and multifaceted. While high concentrations can be neurotoxic, certain derivatives have shown neuroprotective effects. This is partly attributed to their ability to chelate excess metal ions, such as iron and copper, which are implicated in the generation of oxidative stress in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[10]

Furthermore, some 8-hydroxyquinoline derivatives can modulate intracellular ROS levels. For instance, one study demonstrated that a specific derivative could stimulate the proliferation of neural stem cells by increasing intracellular ROS through the activation of the NADPH oxidase (Nox) enzyme family.[19] This suggests a potential role for 8-hydroxyquinoline-based compounds in regenerative medicine, although the therapeutic window appears to be narrow.[19]

Conclusion and Future Perspectives

From its discovery in the late 19th century to its current status as a versatile platform for drug development and materials science, 8-hydroxyquinoline has demonstrated remarkable and enduring utility. Its rich history is a testament to the power of fundamental chemical research and the unexpected applications that can emerge from it. The core of its functionality, its ability to chelate metal ions, continues to be exploited in innovative ways. For researchers, scientists, and drug development professionals, 8-hydroxyquinoline and its derivatives represent a fertile ground for future discoveries. The continued exploration of its structure-activity relationships, the development of more targeted delivery systems, and a deeper understanding of its interactions with biological systems will undoubtedly unlock new and exciting applications for this remarkable molecule.

References

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  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10.
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  • Haigh, C. L., Tichbon, A. S., & Drew, S. C. (2016). A 2-Substituted 8-Hydroxyquinoline Stimulates Neural Stem Cell Proliferation by Modulating ROS Signalling. Biological trace element research, 172(1), 1–10.
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  • Wang, Y., Zhang, Y., Chen, Y., Li, Y., Wang, Y., Zhang, Y., ... & Wang, Y. (2022). A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis. Apoptosis, 27(7-8), 577–589.
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  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Topoisomerase Inhibitors. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases.
  • Warrier, T., Kapil, S., & Rao, M. (2018). 8-Hydroxyquinoline Series Exerts Bactericidal Activity against Mycobacterium tuberculosis Via Copper-Mediated Toxicity. ACS infectious diseases, 4(11), 1615–1623.
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A Technical Guide to Quinoline Sulfonic Acids: Synthesis, Properties, and Applications in Modern Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Quinoline sulfonic acids represent a cornerstone class of heterocyclic compounds, bridging the gap between bulk chemical synthesis and high-value applications in pharmaceuticals, analytical sciences, and materials development. The strategic introduction of a sulfonic acid moiety onto the quinoline scaffold dramatically alters its physicochemical properties, enhancing aqueous solubility and introducing a potent metal-chelating site. This dual functionality makes these molecules indispensable as synthetic intermediates and as functional agents in their own right. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core literature surrounding key quinoline sulfonic acid isomers, primarily Quinoline-8-sulfonic acid and 8-Hydroxyquinoline-5-sulfonic acid. We will delve into their synthesis, detailing the causal mechanisms behind reaction conditions, explore their unique properties through validated data, and present their critical applications, supported by detailed protocols and workflows.

Section 1: Introduction to the Quinoline Sulfonic Acid Scaffold

The Quinoline Core: A Privileged Structure in Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a ubiquitous "privileged structure" in medicinal chemistry.[1] Its rigid, aromatic framework is present in numerous natural products, most notably the Cinchona alkaloids like quinine, and serves as the foundational scaffold for a vast array of synthetic drugs with activities spanning antimalarial, anticancer, antibacterial, and anti-inflammatory applications.[2] This widespread bioactivity stems from the quinoline core's ability to participate in various non-covalent interactions with biological targets, including π-π stacking and hydrogen bonding.

The Sulfonic Acid Group: Modulating Physicochemical Properties

The introduction of the sulfonic acid group (-SO₃H) is a critical chemical modification that imparts several advantageous properties. As a strong acid, this functional group is ionized at physiological pH, which significantly increases the aqueous solubility of the parent quinoline molecule. This is a crucial attribute in drug design for improving pharmacokinetic profiles. Furthermore, the sulfonate group, in conjunction with the quinoline nitrogen and, in some cases, a hydroxyl group, creates a powerful multidentate chelating site for metal ions. This property is the basis for many of its applications in analytical and biological chemistry.[3]

Key Isomers and Derivatives

While numerous isomers are possible, the scientific literature is dominated by two primary forms, which will be the focus of this guide:

  • Quinoline-8-sulfonic acid: A key industrial intermediate, primarily used in the synthesis of other valuable quinoline derivatives.[4]

  • 8-Hydroxyquinoline-5-sulfonic acid (8-HQS or Sulfoxine): A highly functionalized molecule renowned for its exceptional metal-chelating ability and its own inherent biological activities.[5][6]

Section 2: Synthesis of Key Quinoline Sulfonic Acids

The synthesis of quinoline sulfonic acids is a classic example of electrophilic aromatic substitution, where the reaction conditions and the existing substituents on the quinoline ring dictate the final product.

Direct Sulfonation of Quinoline: The Path to Quinoline-8-sulfonic Acid

The sulfonation of the parent quinoline ring is a challenging reaction that yields a mixture of products. The primary product is the kinetically favored quinoline-8-sulfonic acid.

  • Causality of the Reaction: The reaction proceeds via electrophilic substitution. The use of oleum (fuming sulfuric acid) is necessary because it provides a high concentration of the electrophile, sulfur trioxide (SO₃), which is required to react with the deactivated quinoline ring system.[4] The nitrogen atom in the pyridine ring deactivates the molecule towards electrophilic attack, but the substitution preferentially occurs on the benzene ring at positions 5 and 8.[7]

  • Experimental Challenges: A significant challenge is the formation of a complex mixture, including quinoline sulfate and polysulfonated byproducts. The relative insolubility of quinoline sulfate necessitates a large excess of acid, posing economic and disposal problems.[4] The purification of quinoline-8-sulfonic acid from this crude mixture is difficult, often leading to yield losses.[4]

Experimental Protocol 2.1: Synthesis of Quinoline-8-sulfonic Acid via Oleum Sulfonation

This protocol is adapted from the process described in U.S. Patent 2,999,094.[4]

  • Reaction Setup: In a suitable reactor equipped for heating and continuous stirring, charge technical-grade quinoline.

  • Sulfonation: Slowly add oleum (containing 50-65% SO₃) to the quinoline while maintaining the temperature. The high concentration of SO₃ is crucial to drive the reaction towards the desired quinoline-8-sulfonic acid and minimize reaction time.

  • Reaction Monitoring: The reaction is highly exothermic and must be carefully controlled. The continuous process described in the patent ensures consistent reaction conditions.

  • Crystallization & Isolation: Upon completion, the reaction mixture is diluted with water to induce the crystallization of quinoline-8-sulfonic acid. The choice of dilution volume is critical for maximizing the yield of pure crystals while keeping impurities in the mother liquor.

  • Purification: The crystals are separated by filtration and washed with cold water to remove excess sulfuric acid and other soluble impurities. The resulting product is quinoline-8-sulfonic acid. The mother liquor, containing residual product and byproducts, can be further processed for other applications, such as the synthesis of nicotinic acid.[4]

cluster_synthesis Synthesis Workflow Quinoline Quinoline (Starting Material) Reactor Sulfonation Reactor (Continuous Process) Quinoline->Reactor Oleum Oleum (50-65% SO3) Oleum->Reactor Dilution Controlled Water Dilution Reactor->Dilution Crystallization Crystallization Tank Dilution->Crystallization Filtration Filtration Unit Crystallization->Filtration Product Quinoline-8-sulfonic Acid (Crystalline Solid) Filtration->Product Solid Phase MotherLiquor Mother Liquor (Impure sulfonated mix) Filtration->MotherLiquor Liquid Phase HQ 8-Hydroxyquinoline Intermediate Electrophilic Attack (SO2Cl+) HQ->Intermediate + CSA CSA Chlorosulfonic Acid (ClSO3H) CSA->Intermediate Product 8-Hydroxyquinoline- 5-sulfonyl Chloride Intermediate->Product Regioselective Substitution at C5 FinalProduct 8-Hydroxyquinoline- 5-sulfonic Acid Product->FinalProduct Hydrolysis Hydrolysis (H2O)

Caption: Reaction scheme for the sulfonation of 8-Hydroxyquinoline.

Section 3: Physicochemical Properties and Analytical Characterization

The distinct structures of quinoline sulfonic acids give rise to different properties, which are summarized below.

Spectroscopic and Physicochemical Data
PropertyQuinoline-8-sulfonic acid8-Hydroxyquinoline-5-sulfonic acid (8-HQS)
Molecular Formula C₉H₇NO₃SC₉H₇NO₄S [6]
Molecular Weight 209.22 g/mol 225.22 g/mol [6]
Appearance Off-white powderPale yellow odorless solid [6]
Melting Point > 300 °CNot well-defined (decomposes)
CAS Number 85-48-384-88-8 [6]
Primary Use Synthetic Intermediate [3]Chelating Agent, Analytical Reagent [6][8]
Metal Chelation: The Defining Characteristic

The ability to form stable complexes with metal ions is a hallmark of these compounds, particularly 8-HQS. [3][8]

  • Mechanism of Chelation: 8-HQS acts as a bidentate ligand, coordinating with metal ions through the heterocyclic nitrogen atom and the deprotonated hydroxyl group at position 8. This forms a stable five-membered ring structure with the metal ion. This chelation is often accompanied by a distinct color change or the onset of fluorescence, which is the basis for its use in analytical chemistry. [9]

Caption: Chelation of a copper (II) ion by 8-Hydroxyquinoline-5-sulfonic acid.

Section 4: Core Applications in Research and Development

The unique properties of quinoline sulfonic acids have led to their widespread use in diverse scientific fields.

Application in Medicinal Chemistry and Drug Discovery

The quinoline sulfonic acid scaffold is a fertile ground for developing new therapeutic agents.

  • As a Direct Therapeutic Agent: 8-HQS itself has demonstrated antibacterial, antifungal, and antitumor activity. [5]Novel electrospun materials incorporating 8-HQS have been developed as candidates for advanced wound dressings or for the local treatment of tumors, leveraging these intrinsic biological properties. [5]* As a Scaffold for Derivatives: The sulfonic acid group can be readily converted to a sulfonamide, a key pharmacophore in many drugs. For instance, novel 8-hydroxyquinoline-5-sulfonamides bearing acetylene fragments have been synthesized and shown to possess potent anticancer activity against several cell lines and antibacterial activity against MRSA. [10]In these derivatives, the 8-hydroxyquinoline portion is crucial for biological activity. [10]

Application in Analytical and Environmental Chemistry

The strong metal-chelating properties make these compounds invaluable analytical reagents. [3]

  • Trace Metal Detection: Both quinoline-8-sulfonic acid and 8-HQS are used for the sensitive and specific determination of trace metal ions in environmental and biological samples. [3][8]They are employed in techniques like spectrophotometry, chromatography, and voltammetry. [3][8]For example, graphite electrodes modified with 8-HQS can be used to pre-concentrate and detect trace levels of copper(II) ions in a solution. [8]

Workflow 4.1: Trace Cu(II) Detection using an 8-HQS Modified Electrode

This workflow is conceptualized from the research on modified electrodes. [8]

  • Electrode Modification: A graphite electrode is modified by irreversible adsorption of 8-HQS onto its surface, creating a chelating interface.

  • Pre-concentration: The modified electrode is immersed in the sample solution containing an unknown concentration of Cu(II) ions. A specific potential is applied for a set time, during which the 8-HQS on the surface selectively captures and accumulates Cu(II) ions.

  • Stripping Voltammetry: The electrode is transferred to an electrolyte solution. The potential is then scanned, which "strips" the captured copper from the electrode, causing a reduction or oxidation event that generates a current peak.

  • Quantification: The height or area of this current peak is directly proportional to the concentration of Cu(II) in the original sample. This allows for highly sensitive quantification.

cluster_analytical Analytical Workflow for Metal Detection Step1 Step 1: Electrode Modification (Graphite + 8-HQS) Step2 Step 2: Pre-concentration (Immerse in sample, apply potential) Step1->Step2 Step3 Step 3: Stripping (Scan potential in electrolyte) Step2->Step3 Step4 Step 4: Signal Detection (Measure current peak) Step3->Step4 Result Result: Concentration of Metal Ion Step4->Result

Caption: Workflow for analytical metal detection using a modified electrode.

Role as a Synthetic Intermediate

Beyond its direct applications, quinoline-8-sulfonic acid is a crucial intermediate in an integrated industrial process that efficiently utilizes quinoline to produce two commercially valuable products. [4]

  • Synthesis of 8-Hydroxyquinoline: The purified quinoline-8-sulfonic acid is treated with sodium hydroxide at high temperatures (270-320 °C) to replace the sulfonic acid group with a hydroxyl group, yielding 8-hydroxyquinoline, a vital commercial fungistat. [4]* Synthesis of Nicotinic Acid (Niacin): The mother liquor from the quinoline-8-sulfonic acid crystallization, which contains the remaining sulfonated mixture, is oxidized with nitric acid. This process breaks open the benzene ring portion of the quinoline structure to yield nicotinic acid, a form of Vitamin B3. [4]

Quinoline Quinoline Sulfonation Sulfonation (with Oleum) Quinoline->Sulfonation CrudeMix Crude Sulfonated Mix Sulfonation->CrudeMix Crystallization Crystallization & Filtration CrudeMix->Crystallization Q8SA Quinoline-8-sulfonic Acid Crystallization->Q8SA Crystals MotherLiquor Mother Liquor Crystallization->MotherLiquor Filtrate CausticFusion Caustic Treatment (NaOH, heat) Q8SA->CausticFusion Oxidation Oxidation (HNO3) MotherLiquor->Oxidation HQ 8-Hydroxyquinoline (Fungistat) CausticFusion->HQ Niacin Nicotinic Acid (Vitamin B3) Oxidation->Niacin

Caption: Integrated synthesis from quinoline to high-value co-products.

Section 5: Future Outlook and Emerging Trends

The versatility of the quinoline sulfonic acid scaffold ensures its continued relevance. Future research is likely to focus on several key areas:

  • Advanced Drug Delivery: Incorporating these molecules into sophisticated drug delivery systems, such as nanoparticles or hydrogels, to enhance their therapeutic efficacy and targeting.

  • Multi-Target Therapeutics: Designing more complex derivatives that can interact with multiple biological targets simultaneously, a promising strategy for treating complex diseases like cancer.

  • Materials Science: Expanding their use in the formulation of functional polymers and smart coatings, where their metal-chelating properties can be used for corrosion resistance or environmental sensing applications. [3] The foundational literature clearly establishes quinoline sulfonic acids as enabling tools for chemists across multiple disciplines. Their straightforward synthesis, tunable properties, and diverse reactivity will continue to fuel innovation in science and technology.

References

  • Brochta, J. (1961). Quinoline sulfonation process. U.S. Patent No. 2,999,094.
  • The Chemistry and Applications of Quinoline: A Comprehensive Review. (2023). Journal of Pharmaceutical Research and Reports. [Link]

  • Musiol, R., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [Link]

  • Musiol, R., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. National Center for Biotechnology Information. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Pharmacological Applicational of Quinoline and Its Derivatives. (2019). Journal of Emerging Technologies and Innovative Research (JETIR). [Link]

  • Uspenskaya, E., et al. (2022). 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly(Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities. Molecules. [Link]

  • Marella, A., et al. (2013). Quinoline: A versatile heterocyclic. Saudi Pharmaceutical Journal. [Link]

  • 8-Hydroxyquinoline-5-sulfonic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Wang, J., et al. (2009). Molecular structures of 8-hydroxyquinoline-5-sulfonic acid (8-HQS) and 8-hydroxyquinoline (8-HQ). ResearchGate. [Link]

  • Quinoline. Wikipedia. [Link]

  • Singh, T., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

  • Warner, I. M., et al. (1976). Fluorescence properties of metal complexes of 8-hydroxyquinoline-5-sulfonic acid and chromatographic applications. Analytical Chemistry. [Link]

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Methodological & Application

Application Notes and Protocols: Sodium Quinoline-8-sulfonate and its Analogs in Cellular Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Quinoline Scaffolds in Visualizing Cellular Dynamics

In the intricate world of cellular biology, the ability to visualize and quantify specific molecules and ions in real-time is paramount to understanding complex biological processes. Small molecule fluorescent probes have emerged as indispensable tools for these applications, offering high sensitivity and rapid response times.[1] Among these, quinoline-based scaffolds have garnered significant attention due to their versatile photophysical properties and their capacity for rational design to target specific analytes.[2][3] This document provides a comprehensive guide to the application of sodium quinoline-8-sulfonate and its functionally related analogs, primarily focusing on the widely utilized 8-hydroxyquinoline-5-sulfonic acid (HQS), for cellular imaging. We will delve into the underlying principles, provide detailed experimental protocols, and discuss the critical considerations for successful implementation in a research setting.

While the user has specified this compound, it is crucial to note that the existing body of scientific literature heavily emphasizes the utility of 8-hydroxyquinoline-5-sulfonic acid (HQS) and its derivatives for fluorescent cell imaging. The hydroxyl group at the 8-position is a key structural feature that facilitates metal ion chelation, which is often the primary mechanism for the fluorescence response.[4][5] Quinoline-8-sulfonic acid itself is a known metal chelator, but its application as a fluorescent probe for cell imaging is not as extensively documented as its hydroxylated counterparts.[6][7] Therefore, this guide will focus on the principles and protocols established for HQS and other relevant quinoline derivatives, which are directly applicable to the broader class of quinoline-sulfonate-based probes.

Principle of Operation: Chelation-Enhanced Fluorescence (CHEF) and Other Mechanisms

The majority of quinoline-based fluorescent probes for cell imaging, particularly those used for detecting metal ions like zinc (Zn²⁺), operate on the principle of Chelation-Enhanced Fluorescence (CHEF) .[2] In its unbound state, the quinoline probe typically exhibits low intrinsic fluorescence. This is often due to non-radiative decay pathways, such as photoinduced electron transfer (PET), that quench the excited state.

Upon binding to a target metal ion, the quinoline derivative forms a stable coordination complex. This chelation event rigidifies the molecular structure and inhibits the non-radiative decay pathways, leading to a significant increase in fluorescence intensity—a "turn-on" response.[8][9] The sulfonated nature of these probes enhances their aqueous solubility, a critical factor for biological applications.[4]

Other mechanisms, such as Excited-State Intramolecular Proton Transfer (ESIPT), can also be modulated by metal ion binding to produce a fluorescent signal. In some cases, the formation of probe-metal complexes can lead to aggregation-induced emission (AIE), where the fluorescence is enhanced in an aggregated state.

Logical Framework for Quinoline-Based Probe Action

CHEF_Mechanism cluster_unbound Unbound State cluster_bound Bound State Unbound_Probe Quinoline Probe (Low Fluorescence) Quenching Non-Radiative Decay (e.g., PET) Unbound_Probe->Quenching Quenching Bound_Probe Quinoline-Metal Complex (High Fluorescence) Unbound_Probe->Bound_Probe Chelation Excitation1 Excitation (e.g., UV/Visible Light) Excitation1->Unbound_Probe Fluorescence Fluorescence Emission Bound_Probe->Fluorescence Emission Excitation2 Excitation (e.g., UV/Visible Light) Excitation2->Bound_Probe Analyte Target Analyte (e.g., Zn²⁺) Analyte->Bound_Probe caption Chelation-Enhanced Fluorescence (CHEF) Mechanism.

Figure 1: Chelation-Enhanced Fluorescence (CHEF) Mechanism.

Key Applications in Cellular Imaging

The primary application of sulfonated quinoline probes in cell biology is the detection and imaging of intracellular metal ions, most notably labile zinc (Zn²⁺) . Zinc is a crucial second messenger in various signaling pathways, and its dysregulation is implicated in numerous diseases. Quinoline-based probes have been instrumental in visualizing changes in intracellular zinc concentrations in response to various stimuli.

Other reported applications include the detection of other metal ions such as cadmium (Cd²⁺) and the development of probes for sensing changes in the cellular microenvironment, like pH.[3][10]

Quantitative Data and Photophysical Properties

The photophysical properties of quinoline-based probes can vary significantly depending on their specific chemical structure and the analyte they are designed to detect. The following table summarizes representative data for quinoline derivatives used in cellular imaging.

PropertyQuinoline DerivativeValueReference
Excitation Wavelength (λex) Diacetylated Zinpyr-1 (DA-ZP1)495 nm[11]
Acetylated Coumarin-based probe (Ac-CM1)355 nm[11]
Benzo[h]quinoline (protonated)~367 nm (neutral), 416 nm (cationic)[12]
Emission Wavelength (λem) DA-ZP1-Zn²⁺ complex525 nm[8]
Ac-CM1400-550 nm[11]
Benzo[h]quinoline (protonated)416 nm[12]
Detection Limit (LOD) QP2 for Zn²⁺17.7 nM
QDTD for Zn²⁺0.27 µM[13]
Quantum Yield (Φ) DA-ZP1-Zn²⁺ complex0.77[8]
Fold-Change in Fluorescence DA-ZP1291-fold upon Zn²⁺ binding[8]
QNO for NO12-fold[14]

Experimental Protocols

Part 1: Preparation of Staining Solution

Rationale: Proper preparation of the probe stock and working solutions is critical for reproducible results and minimizing cellular stress. The use of a high-purity solvent like DMSO is standard for dissolving hydrophobic small molecules. The final working concentration needs to be optimized to achieve sufficient signal without causing cytotoxicity.

Materials:

  • Sodium 8-hydroxyquinoline-5-sulfonate (or other quinoline-based probe)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate imaging buffer

  • Microcentrifuge tubes

Protocol:

  • Prepare a Stock Solution:

    • Dissolve the quinoline probe in anhydrous DMSO to a final concentration of 1-10 mM. For example, for a 5 mM stock solution of a probe with a molecular weight of 225.2 g/mol , dissolve 1.13 mg in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Prepare the Working Staining Solution:

    • On the day of the experiment, thaw a stock solution aliquot.

    • Dilute the stock solution in a physiologically compatible buffer (e.g., HBSS) to the desired final working concentration. Typical working concentrations for quinoline-based probes range from 1 µM to 20 µM.[15] The optimal concentration should be determined empirically for each cell type and experimental setup.

    • Vortex the working solution gently before use.

Part 2: Live-Cell Staining and Imaging

Rationale: This protocol outlines the general steps for staining live cells with a quinoline-based probe and subsequent imaging. The incubation time and temperature are chosen to allow for probe uptake while maintaining cell viability. Washing steps are crucial to remove excess probe and reduce background fluorescence.

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy

  • Complete cell culture medium

  • Prepared working staining solution

  • Imaging buffer (e.g., HBSS)

  • Fluorescence microscope equipped with appropriate filters for the chosen probe

Protocol:

  • Cell Culture:

    • Plate cells on a suitable imaging vessel and culture until they reach the desired confluency (typically 60-80%).

  • Cell Staining:

    • Aspirate the cell culture medium.

    • Wash the cells once with pre-warmed imaging buffer.

    • Add the prepared working staining solution to the cells.

    • Incubate the cells for 15-60 minutes at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time will vary depending on the cell type and the specific probe.[8]

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells 2-3 times with pre-warmed imaging buffer to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Immediately proceed to image the cells using a fluorescence microscope.

    • Use the appropriate excitation and emission filter sets for your specific quinoline probe (refer to the data table and manufacturer's specifications).

    • Acquire images using the lowest possible excitation light intensity and shortest exposure time to minimize phototoxicity and photobleaching.

Experimental Workflow for Live-Cell Imaging

Live_Cell_Imaging_Workflow Start Start Cell_Culture Culture cells on imaging-compatible plates Start->Cell_Culture Prepare_Probe Prepare probe stock and working solutions Cell_Culture->Prepare_Probe Staining Incubate cells with probe working solution (15-60 min, 37°C) Prepare_Probe->Staining Washing Wash cells 2-3 times with imaging buffer Staining->Washing Image_Acquisition Acquire images using fluorescence microscope Washing->Image_Acquisition Data_Analysis Analyze fluorescence intensity/distribution Image_Acquisition->Data_Analysis End End Data_Analysis->End caption General workflow for live-cell imaging with quinoline probes.

Figure 2: General workflow for live-cell imaging with quinoline probes.
Part 3: Cytotoxicity Assessment

Rationale: It is essential to ensure that the concentrations of the quinoline probe used for imaging are not toxic to the cells, as this could lead to artifacts and misinterpretation of the data. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well plate

  • Quinoline probe at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

  • Probe Incubation:

    • Treat the cells with a range of concentrations of the quinoline probe (e.g., 0-50 µM) for the same duration as the planned imaging experiment. Include a vehicle control (DMSO) and an untreated control.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Determine the highest concentration of the probe that does not significantly affect cell viability. This concentration should be considered the maximum for use in imaging experiments.

Trustworthiness and Self-Validation

To ensure the reliability of your results when using quinoline-based probes, incorporate the following validation steps into your experimental design:

  • Positive Control: After staining, treat a subset of cells with a known concentration of the target analyte (e.g., a zinc ionophore like pyrithione followed by ZnSO₄) to confirm that the probe is responsive.[8]

  • Negative Control: Use a chelator specific for the target ion (e.g., TPEN for zinc) to demonstrate that the fluorescence signal is indeed due to the presence of that ion.[8][15]

  • Colocalization: To confirm the subcellular localization of the probe's signal, co-stain with organelle-specific markers (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum).[16]

  • Photostability Assessment: Expose stained cells to continuous excitation light and monitor the fluorescence intensity over time to assess the photostability of the probe.

  • pH Sensitivity: If not targeting pH, verify that the probe's fluorescence is stable within the physiological pH range (typically 7.2-7.4).[14]

By implementing these controls and validation steps, you can be confident in the specificity and reliability of the data obtained using this compound and its analogs for cellular imaging.

References

Sources

Application Notes & Protocols for the Quantitative Determination of Metal Ions with 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 8-Hydroxyquinoline, also known as oxine, is a highly versatile monoprotic bidentate chelating agent renowned for its ability to form stable, often colored and insoluble, complexes with a wide array of metal ions.[1][2] Its utility in analytical chemistry is extensive, providing the foundation for robust methods in gravimetric, spectrophotometric, and fluorometric analysis.[3][4] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the principles and practical application of 8-hydroxyquinoline for the quantitative determination of metal ions. We will explore the underlying coordination chemistry and provide validated, step-by-step protocols for key analytical techniques.

The Chemistry of 8-Hydroxyquinoline Chelation

8-Hydroxyquinoline (8-HQ) is a powerful ligand due to the strategic placement of its hydroxyl (-OH) group at the 8th position relative to the heterocyclic nitrogen atom. This arrangement facilitates the formation of a stable five-membered ring upon coordination with a metal ion.[5] The phenolic proton is displaced during chelation, and the metal ion is coordinatively bonded to both the phenolic oxygen and the ring nitrogen.[6][7]

The general reaction can be represented as: Mⁿ⁺ + n(C₉H₇NO) → M(C₉H₆NO)ₙ + nH⁺

The stoichiometry of the complex is dependent on the charge of the metal ion; for instance, divalent metals like Cu²⁺ and Zn²⁺ typically form 1:2 (Metal:Ligand) complexes, while trivalent metals like Al³⁺ form 1:3 complexes.[6][8]

Key Factors Influencing Complexation:

  • pH: The pH of the solution is the most critical parameter. It dictates the deprotonation of the hydroxyl group, which is essential for chelation to occur. Each metal-oxine complex has a specific pH range for quantitative precipitation or maximum color development, enabling a degree of selectivity in analyses. For example, aluminum can be quantitatively precipitated from an acidic solution (pH 4.5-5.0), which allows for its separation from beryllium.[9]

  • Solvent: While the metal-oxine chelates are typically insoluble in water, they exhibit good solubility in organic solvents like chloroform and dimethyl sulfoxide (DMSO). This property is the cornerstone of solvent extraction techniques for spectrophotometric analysis.

  • Presence of Masking Agents: To enhance selectivity, masking agents can be employed to prevent interfering ions from reacting with the 8-HQ.

cluster_product Product M Metal Ion (Mⁿ⁺) Complex Metal-8-quinolinate Complex M->Complex + n HQ1 8-Hydroxyquinoline HQ1->Complex HQ2 8-Hydroxyquinoline HQ2->Complex H nH⁺ Complex->H +

Caption: Chelation of a metal ion (Mⁿ⁺) by 8-Hydroxyquinoline.

Gravimetric Analysis Protocols

Gravimetric analysis using 8-HQ is a classic, highly accurate method for determining the concentration of a metal ion.[3] The principle involves the precipitation of the metal as an insoluble metal-8-quinolinate, which is then isolated, dried, and weighed. The mass of the metal in the original sample is calculated using a gravimetric factor.

Protocol 2.1: Gravimetric Determination of Aluminum (Al³⁺)

This protocol is effective for determining aluminum in various samples, including clays and refractories, even in the presence of iron and titanium.

Rationale: Aluminum quantitatively forms Al(C₉H₆NO)₃ in a buffered acidic solution. The controlled pH prevents the co-precipitation of many other ions, particularly alkaline earth metals. The digestion step is crucial for coarsening the precipitate, making it dense and easily filterable.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a sample containing approximately 25-50 mg of aluminum and dissolve it in a suitable acid (e.g., HCl). Dilute the solution to about 150 mL with deionized water.

  • Initial pH Adjustment: Add 1-2 drops of methyl red indicator. Add ammonium hydroxide (NH₄OH) dropwise until the solution turns yellow, then add dilute HCl dropwise until it just turns red.

  • Buffering: Add 20 mL of an ammonium acetate buffer solution (pH ~5.0) to maintain the optimal pH for precipitation.

  • Precipitation: Heat the solution to 70-80°C. Slowly add a 2% solution of 8-hydroxyquinoline in 2M acetic acid with constant stirring until a yellow precipitate forms and the supernatant is slightly yellow, indicating a slight excess of the reagent.

  • Digestion: Keep the solution at 60-70°C for 30 minutes to an hour to allow the precipitate to digest. This process increases the particle size, which is critical for complete filtration.

  • Filtration: Filter the hot solution through a pre-weighed sintered glass crucible (porosity 4).

  • Washing: Wash the precipitate with warm deionized water until the filtrate is colorless to ensure all excess 8-HQ is removed.

  • Drying: Dry the crucible containing the precipitate in an oven at 130-140°C to a constant weight.[9]

  • Calculation: Mass of Al = Mass of Precipitate × Gravimetric Factor Gravimetric Factor (Al/Al(C₉H₆NO)₃) = 0.0587

A Sample Dissolution B pH Adjustment & Buffering (pH ~5.0) A->B C Add 8-HQ Reagent (70-80°C) B->C D Precipitate Digestion (60-70°C, 30-60 min) C->D E Filtration (Sintered Glass Crucible) D->E F Washing (Warm DI Water) E->F G Drying to Constant Weight (130-140°C) F->G H Weighing & Calculation G->H

Caption: Workflow for the gravimetric determination of aluminum.

Spectrophotometric Analysis Protocols

Spectrophotometry offers a rapid and sensitive method for determining trace quantities of metal ions. The metal-8-quinolinate complex is formed and then extracted into an organic solvent. The intensity of the color, measured as absorbance, is directly proportional to the metal's concentration according to the Beer-Lambert law.

Protocol 3.1: Spectrophotometric Determination of Iron (Fe³⁺)

Rationale: Iron(III) reacts with 8-HQ to form a stable, colored complex that can be efficiently extracted into chloroform. By measuring the absorbance at the wavelength of maximum absorption (λ_max), a high degree of sensitivity can be achieved. A calibration curve prepared with known standards is essential for quantification.

Step-by-Step Methodology:

  • Preparation of Standards: Prepare a series of standard solutions containing 1 to 14 µg/mL of Fe³⁺ from a certified stock solution.

  • Sample Preparation: Take an aliquot of the unknown sample and place it in a separatory funnel. Adjust the volume to 25 mL with deionized water.

  • pH Adjustment: Add an appropriate buffer (e.g., acetate buffer) to adjust the pH of the solution to the optimal range for Fe³⁺ complexation (typically pH 2.5-4.5).

  • Complexation & Extraction: Add 5 mL of a 0.1% (w/v) solution of 8-hydroxyquinoline in chloroform to the separatory funnel. Shake vigorously for 2-3 minutes to facilitate both complex formation and extraction into the organic phase. Allow the layers to separate.

  • Phase Separation: Carefully drain the lower chloroform layer (which now contains the colored Fe³⁺-oxine complex) into a 10 mL volumetric flask. Repeat the extraction with another 3-4 mL of the 8-HQ/chloroform solution and combine the extracts.

  • Volume Adjustment: Bring the final volume in the volumetric flask to 10 mL with pure chloroform.

  • Spectrophotometric Measurement: Measure the absorbance of the standard solutions and the sample solution against a reagent blank (prepared using the same procedure but without the metal ion) at the λ_max of the complex (around 470 nm for the Fe³⁺-oxine complex).

  • Quantification: Plot a calibration curve of absorbance versus the concentration of the Fe³⁺ standards. Determine the concentration of the unknown sample from its absorbance using the calibration curve.

cluster_prep Preparation cluster_reaction Reaction & Extraction cluster_analysis Analysis A Prepare Standards & Sample Aliquots B Adjust pH in Separatory Funnel A->B C Add 8-HQ in Chloroform & Shake Vigorously B->C D Collect Organic Layer C->D E Adjust Final Volume D->E F Measure Absorbance at λmax E->F H Calculate Concentration F->H G Plot Calibration Curve G->H

Caption: Workflow for spectrophotometric determination of iron.

Summary of Analytical Parameters

The versatility of 8-hydroxyquinoline is demonstrated by the wide range of metals it can detect and the various conditions under which these determinations are performed. The following table summarizes key parameters for several common metal ions.

Metal IonAnalytical MethodOptimal pH Rangeλ_max (nm)Stoichiometry (M:L)Key Interferences
Al³⁺ Gravimetric4.5 - 9.8-1:3Be²⁺, Mg²⁺, Fe³⁺, Ti⁴⁺
Al³⁺ Fluorometric5.0 - 5.5Ex: 360, Em: 5201:3Fe³⁺, Cu²⁺ (quenching)
Mg²⁺ Gravimetric9.5 - 10.5-1:2 (dihydrate)Alkaline earths, Al³⁺
Fe³⁺ Spectrophotometric2.5 - 4.5~4701:3Cu²⁺, Co²⁺, Ni²⁺
Cu²⁺ Gravimetric2.7 - 7.0-1:2Fe³⁺, Al³⁺
Zn²⁺ Gravimetric4.5 - 13.0-1:2 (dihydrate)Mg²⁺, Al³⁺, Fe³⁺
Cd²⁺ Spectrophotometric~9.0~3951:2Co²⁺, Ni²⁺, Pb²⁺

Note: This table provides general guidelines. Optimal conditions may vary based on the sample matrix and specific procedural modifications.[5]

Conclusion and Best Practices

The quantitative determination of metal ions using 8-hydroxyquinoline is a powerful and adaptable analytical approach. Its success hinges on the careful control of experimental parameters, most notably pH.

Self-Validating System & Trustworthiness:

  • Blanks: Always run a reagent blank to zero the spectrophotometer and account for any absorbance from the reagents themselves.

  • Calibration: For instrumental methods, a multi-point calibration curve is mandatory to ensure linearity over the desired concentration range.

  • Spike Recovery: To validate the method for a specific sample matrix, perform spike recovery experiments. Add a known amount of the analyte to a sample and ensure the measured recovery is within an acceptable range (e.g., 95-105%).

  • Cross-Validation: Whenever possible, validate results against a secondary, independent method, such as Atomic Absorption Spectroscopy (AAS), to ensure accuracy.[5]

By adhering to these principles and the detailed protocols provided, researchers can confidently employ 8-hydroxyquinoline as a reliable tool for the accurate quantification of metal ions in a multitude of applications, from environmental testing to quality control in pharmaceutical development.

References

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L. and Junuzović, H. (2021) Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]

  • Scientific Research Publishing (2021) Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. SCIRP. [Link]

  • Pratima, B., & Lallan, M. (2016). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Medicinal Chemistry Research, 25(9), 1795–1810. [Link]

  • Khuhawar, M. Y., & Lanjwani, S. N. (1996). 8-Hydroxyquinoline as a Complexing Reagent for the Spectrophotometric Determination of Cadmium(II) in Micellar Media. Journal of the Chemical Society of Pakistan, 18(2), 112-115. [Link]

  • El-Kemary, M. A., El-Mehasseb, I. M., & El-Shafie, M. (2015). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. International Journal of Chemical and Physical Sciences, 4, 1-13. [Link]

  • Boon, B. L., & Singh, H. (2016). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. Medicinal Chemistry Research, 25(9), 1795-1810. [Link]

  • Wikipedia contributors. (2023, December 29). 8-Hydroxyquinoline. In Wikipedia, The Free Encyclopedia. [Link]

  • Kallinteri, M., et al. (2023). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. Inorganic Chemistry, 62(30), 11895–11910. [Link]

  • Stanford Chemicals. (n.d.). 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. [Link]

  • Lundell, G. E. F., & Knowles, H. B. (1934). Use of 8-hydroxyquinoline in determinations of aluminum, beryllium, and magnesium. Journal of Research of the National Bureau of Standards, 12(1), 87-95. [Link]

  • Virnig, M. J., & Mackenzie, J. S. (1990). U.S. Patent No. 4,942,023. Washington, DC: U.S.
  • Adnan, A. A., & Hayder, A. A. (2011). Spectrophotometric determination of iron (III) in tap water using 8-hydoxyquinoline as a chromogenic reagent. African Journal of Pure and Applied Chemistry, 5(11), 359-364. [Link]

  • Miller, C. C., & Chalmers, R. A. (1952). Direct Gravimetric Determination of Aluminum with 8-Hydroxyquinoline. Analyst, 77(910), 2-7. [Link]

Sources

The Multifaceted Role of Sodium Quinoline-8-sulfonate in Pharmaceutical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the versatile applications of sodium quinoline-8-sulfonate in the pharmaceutical industry. Drawing upon established scientific principles and field-proven methodologies, this document elucidates its critical roles in enhancing drug stability, facilitating sensitive analytical testing, and serving as a key synthetic intermediate.

Introduction: Unveiling the Potential of a Versatile Chelator

This compound, the sodium salt of 8-hydroxyquinoline-5-sulfonic acid, is a water-soluble organic compound that has garnered significant attention in pharmaceutical development.[1][2] Its utility stems primarily from the chelating properties of its parent molecule, 8-hydroxyquinoline, which can form stable complexes with a wide range of metal ions.[3] This ability to sequester metal ions makes it an invaluable tool for addressing several challenges encountered during the drug development lifecycle.

The sulfonate group confers aqueous solubility to the otherwise sparingly soluble 8-hydroxyquinoline, broadening its applicability in various pharmaceutical formulations and analytical systems.[4] This guide will delve into the practical applications of this compound, providing detailed protocols and insights into its use as a formulation stabilizer, an analytical reagent for metal ion quantification, and a precursor in the synthesis of active pharmaceutical ingredients (APIs).

Enhancing Drug Product Stability: The Power of Metal Ion Chelation

Trace metal ions, often present as impurities from raw materials, manufacturing equipment, or container-closure systems, can significantly compromise the stability of pharmaceutical products. These ions can catalyze oxidative degradation of APIs, leading to loss of potency and the formation of potentially harmful degradants.[5] this compound serves as an effective chelating agent, sequestering these catalytic metal ions and thereby preserving the integrity of the drug product.

Mechanism of Stabilization

The primary mechanism by which this compound stabilizes pharmaceutical formulations is through the formation of stable coordination complexes with deleterious metal ions such as iron (Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺). By binding to these ions, it prevents their participation in redox reactions that can degrade the API.

API Active Pharmaceutical Ingredient (API) Degradation Degraded API API->Degradation Catalyzed by Metal Metal Ion (e.g., Fe³⁺, Cu²⁺) Complex Stable Metal-SQS Complex SQS This compound SQS->Complex Chelates

Caption: Mechanism of API stabilization by this compound.

Protocol for Evaluating this compound as a Stabilizer in a Liquid Formulation

This protocol outlines a systematic approach to assess the effectiveness of this compound in preventing metal-catalyzed degradation of an API in a liquid formulation.

Objective: To determine the optimal concentration of this compound required to inhibit the degradation of a metal-sensitive API.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Relevant formulation excipients (e.g., buffers, solvents)

  • Metal salt solution (e.g., FeCl₃ or CuSO₄) for spiking

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Stability chambers

Procedure:

  • Formulation Preparation: Prepare a base formulation of the API in the desired vehicle. Divide the formulation into several aliquots.

  • Concentration Screening: Add varying concentrations of this compound to the aliquots (e.g., 0.01%, 0.05%, 0.1%, 0.2% w/v). Include a control group with no chelating agent.

  • Forced Degradation Study:

    • Spike a subset of samples from each concentration group with a known concentration of a metal ion solution (e.g., 1 ppm FeCl₃).

    • Expose the spiked and unspiked samples to accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).[6][7][8][9]

  • Sample Analysis: At predetermined time points (e.g., initial, 1, 2, and 4 weeks), withdraw samples and analyze them by a validated stability-indicating HPLC method to quantify the remaining API and any degradation products.

  • Data Evaluation:

    • Compare the degradation profiles of the API in the presence and absence of this compound.

    • Plot the percentage of remaining API against the concentration of the chelating agent to determine the optimal stabilizing concentration.

    • Identify and quantify major degradation products to understand the degradation pathway.

Data Presentation:

This compound Conc. (% w/v)Metal Spike (1 ppm FeCl₃)Initial API Assay (%)API Assay after 4 weeks at 40°C/75% RH (%)Major Degradant Peak Area
0 (Control)No100.098.51,234
0 (Control)Yes100.085.215,678
0.01Yes100.090.19,876
0.05Yes100.095.84,321
0.1Yes100.098.21,543
0.2Yes100.098.31,530

Analytical Applications: A Sensitive Reagent for Metal Ion Quantification

The ability of this compound to form highly fluorescent complexes with many metal ions makes it a valuable reagent in analytical chemistry.[4] This property is particularly useful for the determination of trace metal impurities in pharmaceutical substances, which is a critical aspect of quality control and regulatory compliance. The International Council for Harmonisation (ICH) Q3D guideline on elemental impurities mandates a risk-based approach to control metal impurities in drug products.[10][11][12][13]

Principle of Fluorescence-Based Detection

This compound itself is weakly fluorescent. However, upon chelation with metal ions, the rigidity of the molecule increases, leading to a significant enhancement of its fluorescence emission.[4] This "chelation-enhanced fluorescence" (CHEF) effect provides a highly sensitive and selective method for quantifying metal ions.

SQS This compound (Weakly Fluorescent) Complex Metal-SQS Complex (Highly Fluorescent) SQS->Complex Chelation Metal Metal Ion Emission Fluorescence Emission Complex->Emission Excitation Excitation Light Excitation->Complex

Caption: Principle of chelation-enhanced fluorescence.

Protocol for Trace Metal Analysis in a Pharmaceutical Sample using HPLC with Post-Column Derivatization

This protocol describes a method for the quantification of trace metal ions in a pharmaceutical sample using HPLC with post-column derivatization with this compound and fluorescence detection.[14]

Objective: To quantify trace levels of metal ions (e.g., Zn²⁺, Al³⁺) in an API or drug product.

Instrumentation:

  • HPLC system with a gradient pump and an autosampler

  • Post-column reaction module (pump, mixing tee, and reaction coil)

  • Fluorescence detector

Reagents and Solutions:

  • Mobile phase: e.g., a suitable buffer for metal separation

  • Post-column reagent: A solution of this compound in an appropriate buffer.

  • Metal standard solutions for calibration.

Procedure:

  • Sample Preparation:

    • Accurately weigh the pharmaceutical sample and dissolve it in a suitable solvent.

    • Filter the sample solution to remove any particulate matter.

  • Chromatographic Separation:

    • Inject the prepared sample onto the HPLC column.

    • Separate the metal ions using an appropriate mobile phase gradient.

  • Post-Column Derivatization:

    • Continuously pump the post-column reagent and mix it with the column eluent in the mixing tee.

    • Allow the derivatization reaction to proceed in the reaction coil.

  • Fluorescence Detection:

    • Set the excitation and emission wavelengths of the fluorescence detector to the optimal values for the metal-sulfonate complex of interest.

  • Quantification:

    • Prepare a calibration curve using standard solutions of the target metal ions.

    • Quantify the metal ions in the sample by comparing their peak areas to the calibration curve.

Typical HPLC-Fluorescence Parameters:

ParameterValue
Column Ion-exchange or reversed-phase with a suitable pairing agent
Mobile Phase Gradient of aqueous buffer and organic solvent
Flow Rate 1.0 mL/min
Post-Column Reagent 0.1% this compound in 0.1 M acetate buffer (pH 6.0)
Reagent Flow Rate 0.5 mL/min
Reaction Coil 10 m x 0.25 mm i.d., thermostatted at 60°C
Fluorescence Detector Excitation: 370 nm, Emission: 520 nm

Role in Chemical Synthesis: A Versatile Starting Material

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds, most notably 8-hydroxyquinoline and its derivatives.[15][16] 8-Hydroxyquinoline is a precursor to several APIs with diverse therapeutic activities, including antifungal and antibacterial agents.[1][17]

Synthesis of 8-Hydroxyquinoline from this compound

A common synthetic route to 8-hydroxyquinoline involves the alkali fusion of this compound.[15][16] This reaction proceeds by the displacement of the sulfonate group with a hydroxyl group at high temperatures.

SQS This compound HQ 8-Hydroxyquinoline SQS->HQ Alkali Fusion NaOH Sodium Hydroxide (NaOH) High Temperature Na2SO3 Sodium Sulfite (Na₂SO₃)

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 8-Ethoxyquinoline-5-sulfonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 8-ethoxyquinoline-5-sulfonic acid. As a Senior Application Scientist, this document synthesizes technical expertise and practical field insights to address common issues, particularly low reaction yields, in a comprehensive question-and-answer format.

Core Troubleshooting & FAQs

Q1: What are the primary reasons for a low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid?

A low yield in this synthesis can typically be traced back to several key factors: incomplete reaction, the formation of unwanted side products, degradation of the product under harsh reaction conditions, and inefficient isolation and purification.[1] The electrophilic sulfonation of 8-ethoxyquinoline requires careful control of reaction parameters to achieve optimal results.[1]

Q2: How can I determine if my sulfonation reaction has gone to completion?

Incomplete sulfonation is a common culprit for low yields.[1] To assess the reaction's progress, you can employ analytical techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By periodically sampling the reaction mixture, you can monitor the consumption of the 8-ethoxyquinoline starting material.

Recommended Action: If you suspect an incomplete reaction, consider extending the reaction time or carefully increasing the temperature. However, be mindful that prolonged reaction times or excessive heat can lead to the formation of side products.[1]

Q3: What are the most common side products, and how can their formation be minimized?

The primary side reactions of concern are the formation of the 8-sulfonic acid isomer and di-sulfonated products.[1] Additionally, under harsh acidic conditions and high temperatures, the ethoxy group is susceptible to cleavage, leading to the formation of 8-hydroxyquinoline-5-sulfonic acid.[2][3][4][5][6]

Strategies to Minimize Side Products:

  • Temperature Control: Lower reaction temperatures generally favor sulfonation at the 5-position, minimizing the formation of the 8-sulfonic acid isomer.[1] Careful temperature management is also crucial to prevent the cleavage of the ethoxy group.

  • Reagent Concentration: The concentration of the sulfonating agent, such as fuming sulfuric acid (oleum), is critical.[1] While a sufficient concentration is needed to drive the reaction, an excessive amount can promote the formation of side products.[1]

  • Moisture Control: Sulfonating agents are highly reactive with water. Any moisture contamination can decompose the reagent, reducing its effectiveness and potentially leading to an incomplete reaction.[1]

Q4: We are observing product degradation. What are the likely causes and solutions?

Product degradation is often a consequence of harsh reaction conditions, particularly high temperatures.[1] The quinoline ring system can be susceptible to charring and other decomposition pathways at elevated temperatures in the presence of strong acids.[7]

Troubleshooting Product Degradation:

  • Optimize Reaction Temperature: Experiment with running the reaction at a lower temperature, even if it requires a longer reaction time.

  • Minimize Reaction Time: Once the starting material is consumed (as determined by TLC or HPLC), proceed with the workup promptly to avoid prolonged exposure of the product to harsh conditions.

Experimental Protocols & Data Insights

Detailed Sulfonation Protocol

The most common method for this synthesis is the electrophilic sulfonation of 8-ethoxyquinoline using a strong sulfonating agent like fuming sulfuric acid (oleum).[1]

Step-by-Step Methodology:

  • Carefully add 8-ethoxyquinoline to the sulfonating agent at a controlled temperature.

  • Heat the reaction mixture to the desired temperature and maintain it for the specified duration.

  • Monitor the reaction progress using an appropriate analytical method.

  • Once the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice.[1]

  • The crude 8-ethoxyquinoline-5-sulfonic acid should precipitate from the solution.[1]

  • Collect the precipitate by vacuum filtration and wash it with cold deionized water.[1]

  • Purify the crude product, typically by recrystallization from a suitable solvent.[1]

Data-Driven Optimization

To optimize your yield, it is beneficial to systematically vary key reaction parameters and analyze the impact on product formation. Below is a sample data table illustrating how reaction conditions can influence yield.

ParameterCondition ACondition BCondition C
Temperature 120°C150°C180°C
Reaction Time 6 hours4 hours2 hours
Oleum % (SO₃) 20%30%20%
Yield (%) 75%60%50%
Purity (%) 95%88%85%

This is example data and may not reflect actual experimental results.

Visualizing the Reaction and Troubleshooting Logic

Reaction Pathway

G 8-Ethoxyquinoline 8-Ethoxyquinoline 8-Ethoxyquinoline-5-sulfonic acid 8-Ethoxyquinoline-5-sulfonic acid 8-Ethoxyquinoline->8-Ethoxyquinoline-5-sulfonic acid H₂SO₄/SO₃ Side Products Side Products 8-Ethoxyquinoline-5-sulfonic acid->Side Products High Temp / Excess Acid

Caption: Synthesis of 8-ethoxyquinoline-5-sulfonic acid and potential side reactions.

Troubleshooting Workflow

G start Low Yield check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete side_products Analyze for Side Products (NMR/MS) incomplete->side_products No Extend Reaction Time Extend Reaction Time incomplete->Extend Reaction Time Yes Increase Temperature Carefully Increase Temperature Carefully incomplete->Increase Temperature Carefully Yes degradation Check for Degradation (Color Change/Charring) side_products->degradation Absent Lower Temperature Lower Temperature side_products->Lower Temperature Present Adjust Reagent Concentration Adjust Reagent Concentration side_products->Adjust Reagent Concentration Present isolation Review Isolation/Purification Technique degradation->isolation Not Observed degradation->Lower Temperature Observed Reduce Reaction Time Reduce Reaction Time degradation->Reduce Reaction Time Observed

Sources

Technical Support Center: Sodium Quinoline-8-sulfonate Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Sodium Quinoline-8-sulfonate. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate and mitigate stability challenges in your aqueous formulations. Our approach is rooted in foundational chemical principles and practical, field-proven strategies to ensure the integrity of your experiments and drug development processes.

I. Understanding the Stability Profile of this compound

This compound is an aromatic sulfonate salt. Generally, the sulfonate group imparts excellent water solubility and is chemically robust.[1] However, the quinoline moiety introduces potential vulnerabilities, particularly to photodegradation and oxidative pathways. The overall stability of the molecule in an aqueous solution is a dynamic interplay of several factors, primarily pH, light exposure, temperature, and the presence of other formulation components.

This guide will address the most common stability-related questions and provide actionable protocols to enhance the robustness of your this compound solutions.

II. Troubleshooting Guide & FAQS

This section is formatted in a question-and-answer style to directly address common issues encountered during experimental work.

FAQ 1: Solution Discoloration

Question: My aqueous solution of this compound has developed a yellow or brownish tint over time. What is causing this, and how can I prevent it?

Answer:

Discoloration is a common indicator of degradation, often stemming from photodegradation or oxidation. The quinoline ring system is susceptible to light-induced reactions, which can generate colored degradants.[2]

Causality and Mitigation Strategies:

  • Photodegradation: Exposure to ambient or UV light can excite the quinoline ring, leading to the formation of reactive species and subsequent degradation products like hydroxylated quinolines.[2][3] Studies on quinoline have shown it degrades in sunlight with a half-life that can be as short as 14 days in summer.[2]

    • Immediate Action: Protect your solutions from light at all stages of preparation, storage, and handling. Use amber vials or wrap your containers in aluminum foil.

    • Long-Term Strategy: For photosensitive formulations, consider the inclusion of a light-absorbing excipient if compatible with your application.

  • Oxidation: The presence of dissolved oxygen or trace metal ions can catalyze oxidative degradation of the quinoline ring.

    • Immediate Action: De-gas your solvent (e.g., by sparging with nitrogen or argon) before preparing the solution.

    • Long-Term Strategy: If your experimental design allows, consider adding a suitable antioxidant or a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.

Experimental Protocol: Preparation of a Light-Protected, Oxygen-Minimized Aqueous Solution
  • Solvent Preparation: Take your desired volume of high-purity water (e.g., Milli-Q or WFI). Sparge with an inert gas (nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.

  • Weighing and Dissolution: In a fume hood, accurately weigh the required amount of this compound. Transfer it to an amber volumetric flask.

  • Dissolving the Compound: Add a portion of the de-gassed water to the flask and gently swirl to dissolve the compound completely.

  • Final Volume Adjustment: Once dissolved, bring the solution to the final volume with the de-gassed water.

  • Storage: Cap the flask tightly and store it in a dark environment, preferably at a controlled, cool temperature (2-8°C).

FAQ 2: pH Shift and Loss of Potency

Question: I've observed a drift in the pH of my buffered this compound solution, accompanied by a decrease in the concentration of the active compound. What is the likely cause?

Answer:

A change in pH and loss of potency can be interconnected and may point towards hydrolytic degradation. While the sulfonate group is generally stable, the C-S bond can be susceptible to cleavage under certain conditions, particularly at pH extremes. The rate of photodegradation of quinoline has also been shown to be faster at acidic pH (e.g., pH 4.5) compared to neutral pH.[2]

Causality and Mitigation Strategies:

  • Hydrolysis: Aryl sulfonates can undergo hydrolysis, although this process is typically slow under neutral conditions. Extreme pH levels, especially alkaline conditions, can accelerate the cleavage of the sulfonate group from the quinoline ring.[4][5][6]

    • Immediate Action: Verify the pH of your solution. If it has shifted outside your target range, prepare a fresh solution using a robust buffer system.

    • Long-Term Strategy: Select a buffer system with a pKa close to your desired pH to provide optimal buffering capacity.[7] Citrate and phosphate buffers are common choices. The stability of pharmaceutical compounds is often optimal within a specific pH range, and buffer systems are crucial for maintaining this.[8]

  • Buffer Selection and Concentration: The choice of buffer and its concentration can influence the stability of the compound. Some buffer species can participate in degradation reactions.

    • Recommendation: Conduct a buffer screening study to identify the most suitable buffer system and concentration for your formulation.

Data Presentation: Impact of pH on Stability

The following table summarizes the expected stability profile based on general principles of quinoline and sulfonate chemistry.

pH RangePotential Degradation PathwayRecommended Action
< 4 Accelerated photodegradation.[2] Acid-catalyzed hydrolysis (less common for sulfonates).Buffer to a higher pH if possible. Ensure rigorous light protection.
4 - 8 Generally the most stable range. Photodegradation is still a concern.Maintain pH in this range. Use a suitable buffer (e.g., phosphate, citrate).
> 8 Potential for base-catalyzed hydrolysis of the sulfonate group.[4][5][6]Avoid strongly alkaline conditions. Buffer to a lower pH if the application allows.
FAQ 3: Precipitation or Cloudiness in Solution

Question: My this compound solution, which was initially clear, has become cloudy or has formed a precipitate upon storage. What could be the reason?

Answer:

Precipitation can occur due to several factors, including changes in temperature, pH, or interactions with other components in the formulation.

Causality and Mitigation Strategies:

  • Temperature Effects: The solubility of this compound is temperature-dependent. Storing a saturated or near-saturated solution at a lower temperature can cause the compound to crystallize out.

    • Immediate Action: Gently warm the solution while stirring to see if the precipitate redissolves.

    • Long-Term Strategy: Determine the solubility of your compound at your intended storage temperature and ensure your solution concentration is below the saturation point.

  • pH-Dependent Solubility: The ionization state of the quinoline nitrogen is pH-dependent. While the sulfonate group keeps the molecule water-soluble over a wide pH range, significant changes in pH could potentially affect its solubility.

    • Action: Measure the pH of the solution. If it has shifted, it might be contributing to the precipitation. Re-evaluate your buffering strategy.

  • Ionic Strength and Salting Out: High concentrations of salts in your buffer or from other excipients can decrease the solubility of this compound, a phenomenon known as "salting out".

    • Action: If your formulation contains high salt concentrations, consider reducing them or screening for more compatible buffer systems.

III. Visualization of Key Concepts

Diagram: Potential Degradation Pathways

The following diagram illustrates the primary degradation routes for this compound in an aqueous environment.

Potential Degradation Pathways A This compound in Aqueous Solution B Photodegradation (UV/Visible Light) A->B C Hydrolysis (pH Extremes) A->C D Oxidation (Dissolved O2, Metal Ions) A->D E Hydroxylated Quinoline Derivatives (Colored) B->E F Quinoline + Sulfonic Acid (Loss of Potency) C->F G Oxidized Quinoline Species (Colored) D->G

Caption: Primary degradation routes for this compound.

Diagram: Experimental Workflow for Stability Assessment

This workflow outlines a systematic approach to evaluating the stability of your this compound solutions.

Stability Assessment Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Buffered Aqueous Solution B Divide into Aliquots A->B C Photostability (ICH Q1B Guidelines) B->C D pH Stress (e.g., pH 2, 7, 10) B->D E Thermal Stress (e.g., 4°C, 25°C, 40°C) B->E F Time Point Sampling (t=0, 1, 2, 4 weeks) C->F D->F E->F G Visual Inspection (Color, Clarity) F->G H pH Measurement F->H I HPLC/UPLC Assay (Purity & Degradants) F->I

Caption: Workflow for systematic stability testing.

IV. Analytical Considerations

Question: What analytical methods are recommended for monitoring the stability of this compound?

Answer:

A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with UV detection is the most common and reliable technique.

  • Method Development: Develop a reverse-phase HPLC method that can separate the parent this compound peak from potential degradation products. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

  • Detection: The quinoline ring has a strong UV chromophore, making UV detection highly sensitive. Monitor at a wavelength of maximum absorbance (e.g., around 343 nm for some quinoline compounds) for optimal sensitivity.[9]

  • Quantitation: Use a validated method to quantify the amount of this compound remaining over time and to determine the levels of any significant degradation products. Spectrophotometric and electroanalytical methods have also been reported for the determination of quinoline-based compounds.[9] For analyzing the sulfonate counterion, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) with an Evaporative Light Scattering Detector (ELSD) can be employed.[10]

V. References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Asian Journal of Pure and Applied Chemistry, 3(2), 21-30.

  • Alessa, H. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Journal of Umm Al-Qura University for Applied Sciences.

  • Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. Chemosphere, 28(6), 1097-1110.

  • Zhao, Q., & Liu, Y. (2016). State of the art of biological processes for coal gasification wastewater treatment. Biotechnology Advances, 34(8), 1442.

  • Wallace, S., et al. (2013). Stability of colistimethate sodium in aqueous solution. Antimicrobial Agents and Chemotherapy, 57(7), 3047-3051.

  • Grier, N., & Casalbore, C. (1949). U.S. Patent No. 2,489,530. Washington, DC: U.S. Patent and Trademark Office.

  • Carpenter, J. F., et al. (2002). The effect of buffers on protein conformational stability. Journal of Pharmaceutical Sciences, 91(10), 2158-2172.

  • Babtie, A. C., et al. (2010). Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Organic & Biomolecular Chemistry, 8(19), 4343-4345.

  • Al-Qaim, F. F., et al. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Catalysts, 10(12), 1461.

  • Johnson, K., et al. (2015). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. American Pharmaceutical Review.

  • Chapman, K. T., & Spector, K. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of organic chemistry, 75(4), 1272–1279.

  • Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237-238, 247-255.

  • Bunton, C. A., & Fendler, J. H. (1966). The Mechanism of the Acid Hydrolysis of Sodium Aryl Sulfates 1. The Journal of Organic Chemistry, 31(8), 2307-2313.

  • Li, Y., et al. (2024). Constructing an Antifouling Sulfonated Dopamine/Chitosan Hydrogel Layer onto Two-Type Membrane for High-Efficiency Crude Oil Wastewater Treatment. Langmuir.

  • Al-Qaim, F. F., et al. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Catalysts, 10(12), 1461.

  • Younker, J. M., & Hengge, A. C. (2012). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 77(17), 7439-7444.

  • Oreate AI. (2024). Understanding Buffers: The Guardians of pH Stability in Chemistry. Oreate AI Blog.

  • Ghanei-Motlagh, M., et al. (2021). Determination of 8-hydroxy-7-iodo-5-quinoline sulfonic acid (HIQSA) at renewable electrode with Sb2O3/MWCNT-TiO2 nanohybrid. Journal of the Iranian Chemical Society, 18, 2135-2143.

  • Anderson, J. M. (1966). Mechanisms of reactions of Bunte salts and related compounds. I. Acid hydrolysis of sodium aryl sulfates. II. Acid hydrolysis of Bunte salts (s--alkyl and s--aryl thiosulfates). (Doctoral dissertation, Iowa State University).

  • Kamerlin, S. C. L., & Williams, N. H. (2012). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 77(17), 7439-7444.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Zinc Fluorescent Probes: A Comparative Analysis of Sodium Quinoline-8-sulfonate and Modern Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the intricate world of zinc signaling, the selection of an appropriate fluorescent probe is a critical first step that dictates the quality and reliability of experimental outcomes. Zinc (Zn²⁺), the second most abundant transition metal in organisms, is not merely a structural component of proteins but a dynamic signaling ion involved in everything from neurotransmission to apoptosis.[1][2] Visualizing its transient fluctuations is key to understanding its role in health and disease.

This guide provides an in-depth comparison of the classic zinc probe, Sodium Quinoline-8-sulfonate (also known as 8-hydroxyquinoline-5-sulfonic acid, or HQS), with its more modern chemical and genetically encoded counterparts. We will move beyond a simple cataloging of features to discuss the causality behind experimental choices, ensuring that the protocols described are self-validating and grounded in established scientific principles.

The Foundation: 8-Hydroxyquinoline-5-sulfonic acid (HQS)

8-Hydroxyquinoline (8HQ) is one of the foundational scaffolds in metal ion sensing.[3][4] Its sulfonated derivative, HQS, was developed to enhance water solubility, a significant advantage for certain in vitro applications.

Mechanism of Zinc Sensing

HQS operates on the principle of Chelation-Enhanced Fluorescence (CHEF) . In its unbound state, the probe exhibits minimal fluorescence. The lone pair of electrons on the nitrogen atom can quench the excited state of the fluorophore through a photoinduced electron transfer (PET) process. Upon chelation with a zinc ion, the nitrogen and hydroxyl groups form a stable five-membered ring.[5][6] This binding event restricts PET, causing a significant "turn-on" of fluorescence.[7]

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism of HQS.

Performance Characteristics

While historically significant, HQS has several limitations compared to modern probes. Its quantum yield is relatively modest, and it can suffer from interference by other divalent metal ions, particularly cadmium (Cd²⁺), which is chemically similar to zinc.[8] However, its high water solubility and straightforward synthesis remain advantageous for specific high-throughput screening or environmental water testing applications.[9][10]

A Survey of Modern Alternatives

The field has evolved significantly, producing probes with improved brightness, selectivity, and targeting capabilities. These can be broadly categorized into small molecule chemical probes and genetically encoded protein-based sensors.

Small Molecule Chemical Probes

These are synthetic molecules designed for high sensitivity and cell permeability.

  • Quinoline-based Probes (e.g., TSQ, Zinquin): N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide (TSQ) is a membrane-permeant derivative of quinoline and a workhorse in the field.[1][11] It forms a fluorescent 2:1 complex with zinc and is selective for Zn²⁺ over physiological concentrations of Ca²⁺ and Mg²⁺.[1][11][12] However, its fluorescence quantum yield can be highly dependent on its local environment (e.g., higher in lipid membranes than in aqueous solution), which can complicate quantitative analysis.[1]

  • Fluorescein-based Probes (e.g., Zinpyr & FluoZin families): Probes like Zinpyr-1 (ZP1) and FluoZin-3 are built on a fluorescein platform, which provides a much higher quantum yield (i.e., they are intrinsically brighter) than quinoline-based probes.[2] They often incorporate a di-(2-picolyl)amine (DPA) chelator, which offers excellent selectivity for zinc.[13] The FluoZin family offers a range of affinities, with FluoZin-3 having a high affinity (Kd ~15 nM) suitable for detecting resting intracellular zinc levels, while others are better for tracking larger influxes.[2]

  • Rhodamine-based Probes (e.g., RhodZin-3): These probes offer the distinct advantage of operating at longer excitation and emission wavelengths. This is crucial for minimizing cellular autofluorescence, which is often problematic in the blue-green spectral region. RhodZin-3, for example, shows a large fluorescence increase and has been effectively used to study mitochondrial zinc sequestration.[1][2][14]

Genetically Encoded (GE) Probes

Genetically encoded sensors represent a paradigm shift in zinc measurement.[15] These are proteins, typically derived from fluorescent proteins (FPs), engineered to change their fluorescence properties upon binding zinc.[15]

  • Mechanism: They can be based on Förster Resonance Energy Transfer (FRET) between two FPs linked by a zinc-binding domain, or on single FP platforms where zinc binding alters the chromophore environment.[16]

  • Key Advantages: The primary advantage is targetability . By fusing the sensor to a localization signal, researchers can measure zinc dynamics in specific subcellular compartments like the mitochondrial matrix, endoplasmic reticulum, or Golgi apparatus with high precision.[14][17] This is a feat that is difficult to achieve with small molecule probes, which may localize non-specifically.[14][18]

  • Limitations: GE probes generally have a lower signal-to-noise ratio and a smaller dynamic range compared to the best chemical probes. Their expression can also place a metabolic load on the cells.[14]

Performance Comparison at a Glance

The choice of a probe is always a trade-off between various performance metrics. The following table summarizes the key characteristics of HQS and its major alternatives.

Feature8-Hydroxyquinoline-5-sulfonic acid (HQS)TSQZinpyr-1 (ZP1)RhodZin-3Genetically Encoded (e.g., GZnP)
Chemical Class Sulfonated QuinolineQuinolineFluoresceinRhodamineProtein (FP-based)
λex/λem (nm) ~360 / ~545[19]~334 / ~495[11][12]~507 / ~525[20]~554 / ~577Variable (e.g., ~480 / ~510 for Green)[15]
Dissoc. Constant (Kd) Micromolar range~0.1 nM (in some systems)[1]~0.7 nM~65 nM[1]pM to µM (Engineered range)[15]
Quantum Yield (Φ) Low to ModerateModerate (Environment-dependent)[1]HighHighModerate
Cell Permeability No (Cell-impermeant)YesYes (as AM ester)Yes (as AM ester)N/A (Expressed in situ)
Key Advantage High water solubility, simpleGood cell loading, historical benchmarkHigh brightness, good selectivityLong wavelength (low autofluorescence)Subcellular targetability, ratiometric
Key Limitation Low brightness, potential ion interferenceEnvironment-sensitive fluorescencePhotobleaching, potential organelle loadingLower affinity than some probesLower dynamic range, requires transfection

Experimental Design: A Self-Validating Protocol

A trustworthy experiment is one that includes its own validation. When measuring intracellular zinc, it is not enough to simply observe a change in fluorescence. One must prove that this change is specifically due to zinc.

Conceptual Experimental Workflow

The following diagram outlines the logical flow for a robust zinc measurement experiment in cultured cells.

Zinc_Probe_Workflow cluster_Controls Self-Validating Controls A 1. Probe Selection (Based on Kd, λ, Target) B 2. Cell Culture & Plating (e.g., on glass-bottom dishes) A->B C 3. Probe Loading (e.g., 5 µM ZP1-AM, 30 min) B->C D 4. Baseline Imaging (Acquire pre-stimulus fluorescence) C->D E 5a. Positive Control (Add Zn²⁺ + Ionophore) D->E F 5b. Negative Control (Add Chelator, e.g., TPEN) D->F G 5c. Experimental Condition (e.g., Drug Treatment) D->G H 6. Time-Lapse Imaging (Monitor fluorescence changes) E->H F->H G->H I 7. Data Analysis (Quantify ΔF/F₀) H->I

Sources

A Senior Application Scientist's Guide to Validating Metal Ion Detection with Sodium Quinoline-8-sulfonate

Author: BenchChem Technical Support Team. Date: February 2026

The Analytical Imperative: Beyond Total Metal Content

In the realms of cellular biology, pharmacology, and environmental science, the mere presence of a metal ion is only the beginning of the story. While robust techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Atomic Absorption Spectrometry (AAS) provide exquisite sensitivity for determining total elemental concentration, they often require sample destruction, obliterating crucial information about the ion's biological context.[1][2] The critical questions for researchers often revolve around bioavailability and reactivity: What fraction of the metal is accessible to interact with cellular machinery or a potential drug candidate? This is where validation and orthogonal testing become indispensable.

This guide provides a comparative framework for utilizing Sodium Quinoline-8-sulfonate (QNS), a water-soluble derivative of 8-hydroxyquinoline, as a powerful tool to validate and complement findings from traditional metal detection platforms. We will explore the causality behind its selection, present self-validating protocols, and compare its performance against established analytical methods.

The Validator: Understanding this compound (QNS)

This compound is the sodium salt of 8-hydroxyquinoline-5-sulfonic acid (a common form is also 8-hydroxyquinoline-5-sulfonic acid, but the principle is identical). The parent molecule, 8-hydroxyquinoline (8-HQ), is a classic bidentate chelating agent, renowned for its ability to form stable complexes with a wide array of metal ions.[3][4] The key to its function lies in the stereochemistry of the quinoline ring, which positions a nitrogen atom and a hydroxyl group perfectly to coordinate with a metal ion.[4][5]

The sulfonate group (-SO₃⁻) is the critical modification that renders the molecule water-soluble, making it ideal for biological and aqueous environmental samples without the need for organic solvents that could perturb the system under study.

Mechanism of Action: Chelation-Enhanced Fluorescence (CHEF)

In its free, unbound state in aqueous solution, QNS is typically non-fluorescent or weakly fluorescent. Upon chelating a suitable metal ion, the molecule's conformational rigidity increases. This structural change restricts intramolecular vibrations that would otherwise quench fluorescence, leading to a significant enhancement of the fluorescence signal.[6][7] This "turn-on" fluorescence response is the basis of its analytical utility.[6]

CHEF_Mechanism cluster_0 Initial State cluster_1 Final State QNS QNS (Weakly Fluorescent) Complex QNS-Metal Complex (Highly Fluorescent) QNS->Complex Chelation Metal Metal Ion (e.g., Zn²⁺, Mg²⁺) Metal->Complex

A Comparative Overview of Metal Detection Methodologies

The choice of analytical technique dictates the type of information obtained. A multi-pronged approach, using a primary method for quantification and a chelator-based method for validation, provides a more complete and trustworthy picture.

Method Principle Information Provided Advantages Limitations
ICP-MS / AAS Atomization and detection of elemental mass/absorbanceTotal elemental concentrationExtremely low detection limits; High throughput; Well-established.[1][8][9]Destructive to sample; Provides no info on speciation/bioavailability; High capital and operational cost.[2][10]
Electrochemical Sensors Measurement of current/potential changes upon metal bindingConcentration of electrochemically active ionsHigh sensitivity; Portable; Inexpensive; Suitable for real-time monitoring.[1][10]Susceptible to interference from matrix components; Electrode fouling.[1]
This compound (QNS) Chelation-Enhanced FluorescenceConcentration of chelatable ("labile") metal ionsSimple, rapid, and low-cost; Non-destructive; Provides insight into bioavailability; High sensitivity for certain ions.[7][11]Semi-quantitative without calibration; Potential interference from other chelating agents or quenching ions.[7]
Genetically Encoded Sensors FRET or single fluorescent protein response to ion bindingReal-time, in-vivo ion dynamics in specific cellular compartmentsUnparalleled spatial and temporal resolution inside living cells.[12][13]Complex to implement; Limited to specific ions; Requires genetic modification of the organism.[12]

Experimental Protocols: A Self-Validating Workflow

Trustworthiness in scientific measurement is built on orthogonal validation. The following workflow demonstrates how to use QNS to validate results obtained from a primary, high-sensitivity technique like ICP-MS. The logic is simple: ICP-MS tells you the total amount of metal present, while the QNS assay confirms what portion of that metal is chemically available to be chelated, offering a proxy for bioavailability.

// Nodes Sample [label="1. Sample\n(e.g., Cell Lysate, Water Sample)"]; Split [label="Split\nSample", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ICPMS [label="2a. Primary Analysis\n(ICP-MS)\nMeasures Total Metal"]; QNS_Assay [label="2b. Validation Assay\n(QNS Fluorescence)\nMeasures Labile Metal"]; ICPMS_Result [label="Result:\nTotal [Metal]", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; QNS_Result [label="Result:\nFluorescence Intensity", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Compare [label="3. Compare & Correlate\nData", shape=invhouse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion [label="4. Validated Conclusion\n(e.g., 'X% of total Zinc\nis bioavailable')", shape=document];

// Edges Sample -> Split; Split -> ICPMS [label="Aliquot A"]; Split -> QNS_Assay [label="Aliquot B"]; ICPMS -> ICPMS_Result; QNS_Assay -> QNS_Result; ICPMS_Result -> Compare; QNS_Result -> Compare; Compare -> Conclusion; } dot Caption: Orthogonal workflow for validating metal ion detection results.

Protocol 1: Preparation of Reagents and Spectrofluorometric Analysis

This protocol details the core procedure for using QNS to detect chelatable metal ions in an aqueous sample.

A. Reagent Preparation:

  • QNS Stock Solution (10 mM): Dissolve 24.72 mg of this compound (MW: 247.21 g/mol , assuming the common 5-sulfonate isomer for calculation) in 10 mL of ultrapure, metal-free water. Store in a dark, sealed container at 4°C. Causality Note: Using metal-free water and acid-washed plasticware is critical to prevent background contamination, which would compromise the assay's limit of detection.

  • Buffer Solution (e.g., 100 mM HEPES, pH 7.4): Prepare a buffer appropriate for your sample type. The pH must be controlled, as both the fluorescence of the QNS-metal complex and the metal's speciation are pH-dependent.[7] Causality Note: A biological pH of 7.4 is chosen to mimic physiological conditions, ensuring the measured labile metal concentration is relevant to the biological system being studied.

  • Metal Standard (1 mM): Prepare a 1 mM stock solution of the metal ion of interest (e.g., ZnCl₂, MgCl₂) using metal-free water. This will be used for creating a standard curve for semi-quantification.

B. Spectrofluorometric Measurement:

  • Instrument Setup: Use a fluorescence spectrophotometer. Set the excitation wavelength (λ_ex) and emission wavelength (λ_em) based on literature values for the specific QNS-metal complex you are studying (typically λ_ex ~370-380 nm and λ_em ~500-520 nm).

  • Sample Preparation: In a 96-well plate or a cuvette, combine:

    • 90 µL of your sample (or metal standard dilution).

    • 100 µL of buffer solution.

  • Blank Measurement: Read the background fluorescence of the sample and buffer mixture before adding the QNS. This value will be subtracted from the final reading.

  • Initiate Reaction: Add 10 µL of the 10 mM QNS stock solution to each well/cuvette for a final concentration of ~500 µM. Mix gently. Causality Note: The QNS is added in excess to ensure that the fluorescence signal is proportional to the metal ion concentration and not limited by the amount of available reagent.

  • Incubation & Measurement: Incubate for 5-10 minutes at room temperature, protected from light. Measure the fluorescence intensity at the predetermined emission wavelength.

  • Data Analysis:

    • Subtract the blank reading from the final reading.

    • If quantifying, plot the fluorescence intensity of the metal standards against their known concentrations to generate a calibration curve.

    • Determine the concentration of chelatable metal in your unknown sample by interpolating its fluorescence value on the standard curve.

Conclusion: An Indispensable Tool for Rigorous Science

Validating analytical results is not a mere formality; it is a cornerstone of scientific integrity. While powerful techniques like ICP-MS and AAS provide an essential measure of total metal content, they do not offer the complete picture necessary for many biological and environmental applications. This compound provides a simple, cost-effective, and rapid method to obtain orthogonal data on the fraction of chelatable, and therefore potentially bioavailable, metal ions.

References

  • Electrochemical Sensors for Heavy Metal Ion Detection in Aqueous Medium: A Systematic Review. ACS Omega.
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Molecules.
  • Insight into Anti-Corrosion Behavior and Mechanism of 8-Hydroxyquinoline Inhibitor on AZ91D Alloy in Different Concentrations of Sodium Chloride Solution. Coatings.
  • Method of making 8-hydroxy quinoline. Google Patents.
  • ANALYTICAL METHODS FOR ESTIMATION OF METALS. International Journal of Research in Pharmacy and Chemistry.
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A Comparative Guide to 8-Hydroxyquinoline and 8-Hydroxyquinoline-5-Sulfonic Acid for Metal Chelation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of coordination chemistry and its biological applications, the selection of an appropriate metal chelator is paramount. Among the myriad options, 8-hydroxyquinoline (8-HQ) and its sulfonated derivative, 8-hydroxyquinoline-5-sulfonic acid (8-HQS), are two prominent candidates. This guide provides an in-depth, objective comparison of their performance in metal chelation, supported by experimental data and protocols, to aid researchers in making an informed choice for their specific applications.

At a Glance: Key Physicochemical and Chelating Properties

The fundamental difference between 8-hydroxyquinoline and its 5-sulfonic acid derivative lies in their polarity and, consequently, their solubility. The addition of the sulfonic acid group in 8-HQS dramatically increases its aqueous solubility, a critical factor in many biological and analytical applications.

Property8-Hydroxyquinoline (8-HQ)8-Hydroxyquinoline-5-sulfonic acid (8-HQS)
Molar Mass 145.16 g/mol [1]225.22 g/mol [2]
Appearance White to off-white or faintly yellow crystalline powder[1]Pale yellow odorless solid[2]
Water Solubility 0.056 g/100 mL (practically insoluble)[3]Soluble
Organic Solvent Solubility Soluble in ethanol, acetone, chloroform, benzene[1][3]Slightly soluble in DMSO and methanol[4]
pKa pKa1 ≈ 5.0 (pyridinium ion), pKa2 ≈ 9.8 (hydroxyl group)pKa1 ≈ 3.9 (sulfonic acid), pKa2 ≈ 5.0 (pyridinium ion), pKa3 ≈ 8.4 (hydroxyl group)

The Heart of the Matter: Metal Chelation and Stability Constants

Both 8-HQ and 8-HQS are bidentate ligands, coordinating with metal ions through the nitrogen of the quinoline ring and the oxygen of the hydroxyl group to form stable chelate complexes.[5] The chelating ability of 8-hydroxyquinolines is often linked to their biological activities, including antimicrobial and anticancer properties.[6]

A crucial finding from comparative studies is that the sulfonic acid group at the 5-position has a minimal impact on the intrinsic metal-binding affinity of the 8-hydroxyquinoline scaffold. The complexation constants for 8-HQS are analogous to those of 8-HQ for a range of metal ions.[7] The primary advantage of 8-HQS is its enhanced aqueous solubility, which prevents precipitation of the metal-ligand complex in aqueous media.[7]

Metal Ion8-Hydroxyquinoline (log K1)8-Hydroxyquinoline-5-sulfonic acid (log K1)
Cu²⁺ ~12.2~11.9
Ni²⁺ ~9.8~9.5
Co²⁺ ~9.5~9.0
Zn²⁺ ~8.7~8.4
Fe²⁺ ~7.5~7.2

Note: These are approximate values and can vary depending on experimental conditions such as ionic strength and temperature. The key takeaway is the similarity in magnitude.

Causality Behind the Curtain: Why the Sulfonic Acid Group Matters

The introduction of the sulfonic acid moiety (-SO₃H) in 8-HQS is a strategic chemical modification with significant consequences for its application.

1. Aqueous Solubility: The sulfonic acid group is highly polar and readily ionizes in aqueous solutions, imparting excellent water solubility to the 8-HQS molecule and its metal complexes. This is in stark contrast to 8-HQ, which is sparingly soluble in water and can lead to the precipitation of its metal complexes, a significant drawback in biological assays and aqueous-based analytical methods.

2. Electronic Effects: The sulfonic acid group is an electron-withdrawing group. This can have a subtle influence on the electronic properties of the quinoline ring system, which may slightly modulate the pKa of the hydroxyl and pyridinium groups and, consequently, the pH-dependent chelation behavior. However, as evidenced by the similar stability constants, this electronic effect does not drastically alter the fundamental chelating strength.

Visualizing the Chelators and their Action

chelation cluster_8HQ 8-Hydroxyquinoline (8-HQ) cluster_8HQS 8-Hydroxyquinoline-5-sulfonic acid (8-HQS) cluster_chelation Metal Chelation HQ 8-HQ HQ_structure Chemical Structure Metal Metal Ion (M²⁺) HQ->Metal Forms insoluble complexes in water HQS 8-HQS HQS_structure Chemical Structure HQS->Metal Forms soluble complexes in water Complex Metal-Chelate Complex Metal->Complex Coordination

Caption: Logical relationship between the chelators and metal ion complexation.

Experimental Workflow: A Comparative Analysis of Metal Chelation using UV-Vis Spectrophotometry (Job's Method)

To empirically compare the metal-chelating performance of 8-HQ and 8-HQS, Job's method of continuous variation is a robust and widely used spectrophotometric technique.[9][10] This method allows for the determination of the stoichiometry of the metal-ligand complex.

Principle

Job's method involves preparing a series of solutions where the total molar concentration of the metal and the ligand is kept constant, but their molar ratio is varied. The absorbance of the resulting complex is measured at its wavelength of maximum absorbance (λmax). A plot of absorbance versus the mole fraction of the ligand will exhibit a maximum at the mole fraction corresponding to the stoichiometry of the complex.

Step-by-Step Protocol

1. Preparation of Stock Solutions:

  • Prepare equimolar stock solutions of the metal salt (e.g., 1 mM CuSO₄ in deionized water) and the chelators (1 mM 8-HQ in a suitable organic solvent like ethanol, and 1 mM 8-HQS in deionized water). The choice of solvent for 8-HQ is critical due to its poor aqueous solubility.

2. Determination of λmax:

  • Prepare a solution containing the metal ion and the chelator in the expected stoichiometric ratio (e.g., 1:2 metal to ligand).

  • Scan the absorbance of the solution over a relevant wavelength range (e.g., 300-500 nm) to determine the λmax of the metal-chelator complex.

3. Preparation of Job's Plot Solutions:

  • Prepare a series of solutions in separate vials by mixing the metal and chelator stock solutions in varying ratios, while keeping the total volume constant. For example, for a total volume of 10 mL:

    • Vial 1: 1 mL metal stock + 9 mL chelator stock
    • Vial 2: 2 mL metal stock + 8 mL chelator stock
    • ...
    • Vial 9: 9 mL metal stock + 1 mL chelator stock
  • Ensure the final solvent composition is consistent across all vials to avoid solvent effects on the absorbance readings, especially when comparing the water-soluble 8-HQS with the organically-dissolved 8-HQ. This may require preparing the 8-HQ solutions in a mixed solvent system that is compatible with the aqueous metal salt solution.

4. Spectrophotometric Measurements:

  • Allow the solutions to equilibrate for a sufficient time for complex formation to complete.

  • Measure the absorbance of each solution at the predetermined λmax. Use a blank solution containing the solvent(s) without the metal and chelator.

5. Data Analysis:

  • Calculate the mole fraction of the ligand for each solution.

  • Plot the absorbance as a function of the mole fraction of the ligand.

  • The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 indicates a 2:1 ligand-to-metal ratio.

jobs_method cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Equimolar Stock Solutions (Metal, 8-HQ, 8-HQS) LambdaMax Determine λmax of Metal-Chelator Complex Stock->LambdaMax Mix Mix Metal and Chelator in Varying Ratios (Constant Total Volume) LambdaMax->Mix Measure Measure Absorbance at λmax Mix->Measure Plot Plot Absorbance vs. Mole Fraction of Ligand Measure->Plot Stoichiometry Determine Stoichiometry from Maximum Absorbance Plot->Stoichiometry

Caption: Experimental workflow for Job's method of continuous variation.

Choosing the Right Chelator for Your Application

The choice between 8-HQ and 8-HQS hinges primarily on the experimental system and the desired application.

  • Choose 8-hydroxyquinoline (8-HQ) when:

    • Working in non-aqueous, organic solvent systems.

    • Applications require high lipophilicity to facilitate transport across cell membranes.

    • Precipitation of the metal complex is desired for gravimetric analysis or separation.

  • Choose 8-hydroxyquinoline-5-sulfonic acid (8-HQS) when:

    • Working in aqueous or biological media where solubility is critical.

    • Avoiding precipitation of the metal-chelator complex is necessary for spectroscopic or other solution-based analyses.

    • Applications involve the detection of metal ions in aqueous samples, such as in environmental monitoring or biological fluids.

Concluding Remarks

Both 8-hydroxyquinoline and 8-hydroxyquinoline-5-sulfonic acid are potent metal chelators with a rich history of application in science and technology. Their intrinsic metal-binding affinities are remarkably similar. The deciding factor in their selection is the sulfonic acid group in 8-HQS, which bestows upon it the invaluable property of aqueous solubility. For researchers working in biological systems or aqueous analytical chemistry, 8-HQS is often the superior choice, offering the chelating power of 8-HQ without the complication of insolubility. Conversely, for applications in organic media or where lipophilicity is a key requirement, the parent compound, 8-hydroxyquinoline, remains the chelator of choice.

References

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A Comparative Guide to the Spectrophotometric Determination of Calcium Using Sodium Quinoline-8-sulfonate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of cellular biology, neuroscience, and drug discovery, the precise measurement of calcium (Ca²⁺) concentration is paramount. Calcium ions are ubiquitous second messengers, orchestrating a vast array of physiological processes, from muscle contraction to gene transcription. Consequently, the analytical tools used to quantify Ca²⁺ must be accurate, reliable, and well-characterized. This guide provides an in-depth assessment of Sodium Quinoline-8-sulfonate as a chromogenic agent for calcium detection, comparing its performance against established methodologies. We will delve into the underlying chemical principles, present head-to-head performance data, and provide detailed, self-validating experimental protocols for its implementation and validation.

The Principle of Chelation-Based Calcium Detection

At the heart of many calcium detection methods lies the principle of chelation. A chelating agent, or chelator, is a molecule that can form multiple bonds to a single metal ion, in this case, Ca²⁺. This interaction forms a stable, ring-like structure known as a chelate complex.[1] For a chelator to be an effective detection agent, this binding event must produce a measurable change in its physical properties.

This compound is a derivative of 8-hydroxyquinoline, a well-known and versatile organic chelating agent.[2] The 8-hydroxyquinoline scaffold possesses two coordination sites: the nitrogen atom within the heterocyclic pyridine ring and the oxygen atom of the hydroxyl group.[1] These sites work in concert to bind metal ions. The sulfonate group (-SO₃⁻) is added to the quinoline backbone to significantly enhance the molecule's solubility in aqueous solutions, a critical feature for biological and analytical applications.

Upon binding with Ca²⁺, the this compound molecule undergoes a conformational change that alters its electronic structure. This alteration affects how the molecule interacts with light, leading to a change in its absorbance spectrum. By measuring the absorbance at a specific wavelength, we can quantify the concentration of the Ca²⁺-sulfonate complex, and thus, the concentration of calcium in the sample.

G cluster_legend Chemical Interaction Legend Ca²⁺ + 2(Quinoline-8-sulfonate) → Ca(Quinoline-8-sulfonate)₂ Complex Ca Ca²⁺ Complex Ca(Quinoline-8-sulfonate)₂ (Measurable Color Change) Ca->Complex Binding Q1 This compound Q1->Complex Chelation Q2 This compound Q2->Complex Chelation

Caption: Chelation of a calcium ion by two this compound molecules.

Comparative Analysis of Calcium Detection Methods

While this compound offers a spectrophotometric approach, it is crucial to understand its performance in the context of other widely used techniques. The choice of method is often a trade-off between sensitivity, temporal resolution, cost, and the specific experimental question.

Method Principle Typical Sensitivity Advantages Disadvantages
This compound Colorimetric (Absorbance)Micromolar (µM) range[3][4]Simple, cost-effective, compatible with standard spectrophotometers.Lower sensitivity than fluorescent probes, potential interference from other divalent cations.
Fluorescent Indicators (e.g., Fluo-4, Fura-2) Fluorescence Intensity / RatioNanomolar (nM) to Micromolar (µM) range[5][6]High sensitivity, suitable for live-cell imaging and measuring rapid Ca²⁺ transients.[5]Phototoxicity, photobleaching, dye leakage. Ratiometric dyes like Fura-2 require specialized equipment and UV excitation.[5]
o-Cresolphthalein Complexone (CPC) Colorimetric (Absorbance)Micromolar (µM) rangeWell-established method for total calcium in serum/urine, simple procedure.[7][8]Interference from magnesium requires masking agents.[9] Sample pH is critical.
Atomic Absorption Spectroscopy (AAS) Atomic AbsorptionParts per billion (ppb) / High µM rangeHigh sensitivity and specificity, considered a reference method.[10]Requires specialized, expensive equipment and sample digestion. Not suitable for real-time measurements.[10][11]
Luminescent Proteins (e.g., Aequorin) BioluminescenceNanomolar (nM) rangeLow background signal, suitable for in vivo measurements.[8]Requires genetic modification of cells, lower light output than fluorescence.

Experimental Validation Protocol: A Self-Validating System

To rigorously assess the accuracy of this compound for calcium detection, a thorough validation is necessary. The following protocols are designed as a self-validating system, where the results from each step inform the reliability and limitations of the method.[12][13]

Workflow for Method Validation

G prep Reagent & Standard Preparation scan Determine λmax (Wavelength Scan) prep->scan cal Generate Calibration Curve (Linearity Assessment) scan->cal lod Calculate LOD & LOQ (Sensitivity) cal->lod sel Interference Study (Selectivity vs. Mg²⁺) cal->sel acc Accuracy & Precision (Spike & Recovery) cal->acc result Validated Assay lod->result sel->result acc->result

Caption: Experimental workflow for the validation of the calcium detection method.

Step-by-Step Protocol: Spectrophotometric Calcium Determination

Objective: To determine the linearity, limit of detection (LOD), and limit of quantification (LOQ) of the this compound assay.

Materials:

  • This compound (analytical grade)

  • Calcium Carbonate (CaCO₃, primary standard)

  • Hydrochloric Acid (HCl), 0.1 M

  • HEPES or Tris buffer (pH ~7.4)

  • Deionized water (Type 1)

  • UV-Vis Spectrophotometer and cuvettes

Procedure:

  • Preparation of 10 mM Calcium Stock Solution:

    • Accurately weigh 100.09 mg of CaCO₃ (dried at 110°C for 2 hours) and transfer to a 100 mL volumetric flask.

    • Add a small amount of deionized water, followed by dropwise addition of 0.1 M HCl until the CaCO₃ is completely dissolved. Avoid adding a large excess of acid.

    • Fill the flask to the 100 mL mark with deionized water. This solution is a stable 10 mM Ca²⁺ primary standard.

  • Preparation of Reagents:

    • Assay Buffer: Prepare a 50 mM HEPES or Tris buffer and adjust the pH to 7.4. The optimal pH should be determined empirically but physiological pH is a good starting point.

    • Indicator Solution: Prepare a 1 mM stock solution of this compound in the assay buffer.

  • Determination of Maximum Absorbance Wavelength (λmax):

    • Prepare two cuvettes:

      • Blank: 900 µL Assay Buffer + 100 µL Indicator Solution.

      • Test: 850 µL Assay Buffer + 100 µL Indicator Solution + 50 µL of 10 mM Calcium Stock.

    • Scan the absorbance of the "Test" cuvette from 300 nm to 600 nm, using the "Blank" cuvette to zero the spectrophotometer.

    • The wavelength at which the peak absorbance occurs is the λmax for the Ca²⁺-sulfonate complex. All subsequent measurements should be taken at this wavelength.

  • Generation of Calibration Curve:

    • Prepare a series of calcium standards by diluting the 10 mM stock solution in assay buffer. A suggested concentration range is 0 µM, 50 µM, 100 µM, 250 µM, 500 µM, 750 µM, and 1000 µM.

    • For each standard, mix 800 µL of the standard solution with 200 µL of the 1 mM Indicator Solution in a microcentrifuge tube. Prepare a blank using 800 µL of assay buffer instead of the calcium standard.

    • Allow the reaction to proceed for 5-10 minutes at room temperature.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot Absorbance vs. Calcium Concentration (µM). Perform a linear regression analysis. An R² value > 0.99 is indicative of good linearity.[14]

  • Calculation of Sensitivity (LOD & LOQ):

    • The Limit of Detection (LOD) and Limit of Quantification (LOQ) can be estimated from the standard deviation of the blank.

    • Measure the absorbance of the blank (0 µM Ca²⁺) at least 10 times.

    • Calculate the standard deviation (σ) of these blank measurements.

    • Calculate the slope (m) of the calibration curve from the linear regression.

    • LOD = 3.3 * (σ / m)

    • LOQ = 10 * (σ / m)

    • The LOD represents the lowest concentration of calcium that can be reliably distinguished from the blank, while the LOQ is the lowest concentration that can be accurately quantified.[14]

Protocol for Assessing Ion Selectivity

Objective: To determine the interference of magnesium (Mg²⁺), the most common competing divalent cation in biological systems.

Procedure:

  • Prepare a calcium solution at a concentration near the middle of your calibration curve (e.g., 250 µM).

  • Prepare a series of magnesium chloride (MgCl₂) solutions at increasing concentrations (e.g., 250 µM, 500 µM, 1 mM, 5 mM, 10 mM).

  • Set up the following reactions:

    • Control: 800 µL of 250 µM Ca²⁺ solution + 200 µL Indicator Solution.

    • Test Samples: 800 µL of a solution containing 250 µM Ca²⁺ AND one of the Mg²⁺ concentrations + 200 µL Indicator Solution.

  • Measure the absorbance of all samples at λmax.

  • Calculate the percentage interference: [(Abs_Test - Abs_Control) / Abs_Control] * 100.

  • A low percentage change indicates high selectivity for Ca²⁺ over Mg²⁺. The causality here is that if the chelator has a significantly higher affinity for Ca²⁺, the presence of Mg²⁺ will not displace the calcium or form a competing complex that absorbs at the same wavelength.

Conclusion and Future Outlook

This compound presents itself as a viable, cost-effective, and straightforward spectrophotometric reagent for the quantification of calcium. Its primary advantages lie in its simplicity and accessibility, as it relies on standard laboratory equipment. The validation data generated through the provided protocols will establish a clear performance benchmark, particularly regarding its linearity and sensitivity in the micromolar range.

The primary limitation, when compared to fluorescent probes like Fluo-4, is its lower sensitivity. Therefore, it is best suited for applications where calcium concentrations are expected to be in the moderate to high micromolar range, such as in vitro buffer systems, quality control of solutions, or certain environmental samples. For tracking nanomolar fluctuations inside living cells, fluorescent indicators remain the superior choice.[5][6]

Ultimately, the selection of a calcium detection method must be guided by the specific requirements of the experiment. By understanding the principles, performance characteristics, and validation procedures outlined in this guide, researchers can make an informed decision and confidently employ this compound for accurate and reliable calcium detection where appropriate.

References

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  • Ma, C., et al. (2024). Label-free and highly-sensitive detection of calcium ions using a silicon-on-sapphire light-addressable potentiometric sensor. Sensors and Actuators B: Chemical, 402, 135068. [Link]

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A Comparative Guide to the Metal Ion Selectivity of 8-Hydroxyquinoline-5-sulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise control of metal ion concentration is paramount. Chelating agents are indispensable tools in this endeavor, with their efficacy being dictated by their affinity and selectivity for specific metal ions. Among these, 8-hydroxyquinoline-5-sulfonic acid (8-HQSA) has emerged as a versatile and potent chelator. This guide provides an in-depth technical comparison of the selectivity of 8-HQSA for a range of metal ions, supported by experimental data and protocols, to aid in its effective application.

Introduction to 8-Hydroxyquinoline-5-sulfonic Acid: A Potent Bidentate Chelator

8-Hydroxyquinoline-5-sulfonic acid is a derivative of 8-hydroxyquinoline, featuring a sulfonic acid group at the 5-position. This modification imparts significant water solubility, a crucial advantage over its parent compound, without compromising its chelating capabilities. The core of 8-HQSA's chelating ability lies in its structure as a bidentate ligand. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group act as donor atoms, forming a stable five-membered ring upon coordination with a metal ion.[1] This structural motif is the foundation of its potent metal-binding properties.[2] The complexation properties and stability constants of 8-HQSA are considered to be analogous to those of 8-hydroxyquinoline (HQ).

The selectivity of a chelating agent refers to its ability to preferentially bind to a specific metal ion over others in a mixture. This property is critical in numerous applications, from the selective removal of toxic metals in environmental remediation to the targeted delivery of metal-based therapeutics in medicine.[2]

Comparative Analysis of Metal Ion Selectivity: A Quantitative Look at Stability Constants

The affinity between a chelating agent and a metal ion is quantified by the stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex and, consequently, a higher affinity of the ligand for the metal ion. The selectivity of 8-HQSA for different metal ions can be directly compared by examining their respective stability constants.

The stability of metal complexes with 8-HQSA generally follows the Irving-Williams series for divalent metal ions, a trend governed by the ionic radius and the ligand field stabilization energy of the metal ion. This series predicts the following order of stability: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

Below is a compilation of stability constants for 8-hydroxyquinoline (analogous to 8-HQSA) with various divalent and trivalent metal ions.

Metal Ionlog K₁log K₂log β₂ (K₁*K₂)
Divalent Ions
Cu(II)12.2511.2523.50
Ni(II)9.838.5218.35
Co(II)9.457.9517.40
Zn(II)8.657.8516.50
Fe(II)8.207.0015.20
Cd(II)7.906.4014.30
Mn(II)7.405.9013.30
Pb(II)8.956.5515.50
Trivalent Ions
Fe(III)12.3011.5023.80
Al(III)9.809.0018.80
Ga(III)12.7011.7024.40
In(III)10.409.4019.80
Cr(III)13.72--

Note: Data compiled from various sources under different experimental conditions (temperature, ionic strength). K₁ refers to the formation of the 1:1 metal-ligand complex (ML), and K₂ refers to the formation of the 1:2 complex (ML₂).

From the data, it is evident that 8-HQSA exhibits a high affinity for Cu(II) and trivalent metal ions like Fe(III) and Ga(III), forming highly stable complexes. The selectivity for Cu(II) over other divalent metals is particularly pronounced, aligning with the Irving-Williams series.

Factors Influencing the Selectivity of 8-HQSA

The selective chelation of metal ions by 8-HQSA is not solely dependent on the intrinsic properties of the ligand and metal ion but is also significantly influenced by the experimental conditions.

  • pH: The pH of the solution is a critical determinant of selectivity. The protonation state of both the hydroxyl and quinoline nitrogen groups of 8-HQSA is pH-dependent. At low pH, the ligand is protonated and less available for chelation. As the pH increases, deprotonation occurs, enhancing its chelating ability. However, at very high pH, metal ions may precipitate as hydroxides, competing with the chelation reaction. Therefore, the optimal pH for selective chelation varies for different metal ions.[3]

  • Ionic Radius and Charge: The charge density of the metal ion, a function of its charge and ionic radius, plays a crucial role. Trivalent metal ions, with their higher charge density, generally form more stable complexes with 8-HQSA than divalent metal ions.

  • Solvent: The nature of the solvent can influence the stability of the metal-ligand complex by affecting the solvation of the ions and the ligand.

Experimental Protocols for Determining Metal Ion Selectivity

Accurate determination of stability constants is essential for understanding and predicting the behavior of 8-HQSA. The following are standard experimental protocols for characterizing metal-ligand interactions.

UV-Vis Spectrophotometry: Mole-Ratio Method for Stoichiometry Determination

This method is employed to determine the stoichiometry of the metal-ligand complex.

Protocol:

  • Prepare a stock solution of the metal ion of interest (e.g., 1 mM) and a stock solution of 8-HQSA (e.g., 1 mM) in a suitable buffer.

  • In a series of cuvettes, keep the concentration of the metal ion constant while varying the molar ratio of 8-HQSA to the metal ion (e.g., from 0.2 to 3.0).

  • Allow the solutions to equilibrate.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex.

  • Plot the absorbance versus the molar ratio of ligand to metal. The point of inflection in the resulting curve indicates the stoichiometry of the complex.[1]

G cluster_prep Preparation cluster_mixing Mixing cluster_measurement Measurement cluster_analysis Analysis prep_metal Prepare Metal Ion Stock Solution mix Create a series of solutions with constant [Metal] and varying [8-HQSA] prep_metal->mix prep_hqsa Prepare 8-HQSA Stock Solution prep_hqsa->mix equilibrate Allow solutions to equilibrate mix->equilibrate measure_abs Measure Absorbance at λmax equilibrate->measure_abs plot Plot Absorbance vs. Molar Ratio (L/M) measure_abs->plot determine_stoich Determine Stoichiometry from inflection point plot->determine_stoich

Caption: Workflow for Stoichiometry Determination using the Mole-Ratio Method.

Potentiometric Titration for Stability Constant Determination

This is a highly accurate method for determining stability constants.

Protocol:

  • Prepare solutions of the metal salt, 8-HQSA, a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of known concentrations in a constant ionic strength medium.

  • Calibrate a pH electrode with standard buffer solutions.

  • Titrate a solution containing the metal ion and 8-HQSA with the standardized base.

  • Record the pH after each addition of the titrant.

  • Perform a separate titration of the ligand in the absence of the metal ion to determine its protonation constants.

  • Use a suitable software program (e.g., BEST) to analyze the titration data and calculate the stability constants.

Comparison with Alternative Chelating Agents

To contextualize the selectivity of 8-HQSA, it is useful to compare its performance with other common chelating agents.

Metal Ion8-HQSA (log β₂)EDTA (log K₁)DTPA (log K₁)
Cu(II)23.5018.821.5
Ni(II)18.3518.620.3
Co(II)17.4016.319.1
Zn(II)16.5016.518.7
Fe(II)15.2014.316.5
Cd(II)14.3016.519.0
Mn(II)13.3014.015.6
Pb(II)15.5018.018.8
Fe(III)23.8025.128.6
Al(III)18.8016.1-

Note: Stability constants for EDTA and DTPA are for the 1:1 complex. Data is compiled from various sources and should be used for comparative purposes.

This comparison highlights that while aminopolycarboxylic acids like EDTA and DTPA are powerful chelators for a broad range of metal ions, 8-HQSA demonstrates a particularly high affinity for Cu(II) and certain trivalent metals like Fe(III).[4][5] The choice of chelating agent will, therefore, depend on the specific application and the desired selectivity profile.

G cluster_hqsa 8-HQSA cluster_metal Metal Ion cluster_complex Chelate Complex HQSA 8-HQSA Metal Mⁿ⁺ HQSA->Metal Chelation Complex [M(8-HQSA)ₓ]ⁿ⁻ˣ Metal->Complex

Caption: Chelation of a Metal Ion by 8-Hydroxyquinoline-5-sulfonic Acid.

Conclusion

8-Hydroxyquinoline-5-sulfonic acid is a highly effective and water-soluble chelating agent with a distinct selectivity profile for various metal ions. Its high affinity for Cu(II) and trivalent cations such as Fe(III) and Ga(III) makes it a valuable tool in diverse scientific and industrial applications. Understanding the factors that influence its selectivity, particularly pH, and employing rigorous experimental methods to characterize its binding properties are crucial for its optimal use. This guide provides the foundational knowledge and practical protocols to empower researchers to harness the full potential of 8-HQSA in their work.

References

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10.
  • Enyedy, É. A., May, N. V., Pape, V. F. S., Heffeter, P., Szakács, G., Keppler, B. K., & Kowol, C. R. (2020). Complex formation and cytotoxicity of Triapine derivatives: A comparative solution study on the effect of the chalcogen atom and NH-methylation. Dalton Transactions, 49(46), 16887–16902.
  • Karak, T., Paul, R. K., Sonar, I., Sanyal, T., & Shrivastava, M. (2017). Complexation of DTPA and EDTA with Cd2+: stability constants and thermodynamic parameters at the soil-water interface. Environmental Monitoring and Assessment, 189(12), 609.
  • Laboratory Notes. (2020). Stability Constants for Metal Ion–EDTA Complexes. Retrieved from [Link]

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157–1178.
  • Suliman, F. O., Al-Busafi, S. N., Al-Risi, M., & Al-Badi, K. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-15.
  • Turan, T. (2007). Formation Constants of Chromium(III) Complexes with 8-Hydroxyquinoline and 8-Hydroxyquinoline-5-sulfonic Acid. Journal of the Argentine Chemical Society, 95(1-2), 21-28.

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